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  • Product: 3-Chloroisoxazole-5-carboxamide
  • CAS: 272773-14-5

Core Science & Biosynthesis

Foundational

Toxicological and Safety Profiling of 3-Chloroisoxazole-5-carboxamide in Preclinical Drug Development

Executive Summary The compound 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a specialized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals and agrochemicals[1]. While the incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a specialized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals and agrochemicals[1]. While the incorporation of an isoxazole ring is a proven strategy to improve pharmacokinetic profiles and target efficacy in drug design[2], the specific presence of a halogen (chlorine) at the 3-position and a primary carboxamide at the 5-position introduces unique toxicological liabilities. This whitepaper provides an authoritative, mechanistic framework for evaluating the safety profile of this intermediate, detailing the causality behind its potential toxicity and providing self-validating experimental protocols for preclinical screening.

Structural Risk Assessment & Mechanistic Toxicology

To accurately predict the toxicity of 3-chloroisoxazole-5-carboxamide, we must deconstruct its structural alerts.

  • The Halogenated Isoxazole Core: Halogenated heterocycles are inherently electron-deficient. In biological systems, particularly within the hepatic environment, these compounds can undergo cytochrome P450 (CYP)-mediated bioactivation or direct nucleophilic aromatic substitution[3]. If the chlorine atom is displaced by endogenous nucleophiles like glutathione (GSH) or cellular proteins, it leads to the formation of covalent adducts. These adducts are the primary initiators of idiosyncratic adverse drug reactions (IADRs) and drug-induced liver injury (DILI).

  • The 5-Carboxamide Moiety: Primary amides are susceptible to enzymatic hydrolysis by amidases, potentially yielding the corresponding carboxylic acid and releasing ammonia. While usually a minor pathway compared to CYP oxidation, it must be monitored for off-target metabolic shifts.

Quantitative Hazard Profile

Based on standardized Globally Harmonized System (GHS) classifications, the baseline acute toxicity of the raw intermediate is summarized below.

Table 1: Physicochemical and Hazard Profile of 3-Chloroisoxazole-5-carboxamide

ParameterValue / Description
CAS Number 272773-14-5[1]
Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[1]
Target Organ Toxicity Respiratory system (Single Exposure - Category 3)[1]
Structural Alerts Electrophilic halogenated heterocycle, Primary amide

Self-Validating Experimental Protocols for Safety Screening

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2)

Causality & Self-Validation: The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells to establish a baseline for intrinsic cytotoxicity. The Resazurin reduction assay is chosen over traditional MTT because it is non-destructive, allowing for multiplexing with LDH release assays to simultaneously measure metabolic inhibition and membrane rupture. The system self-validates by incorporating a known hepatotoxin (e.g., chlorpromazine) as a positive control; if the positive control fails to shift the IC50 curve, the assay plate is automatically invalidated.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).

  • Compound Dosing: Prepare a 10 mM stock of 3-chloroisoxazole-5-carboxamide in DMSO. Perform serial dilutions to dose the cells at concentrations ranging from 0.1 µM to 200 µM. Ensure final DMSO concentration remains ≤0.5%.

  • Incubation: Incubate the treated cells for 48 hours.

  • Resazurin Addition: Add Resazurin solution (final concentration 10 µg/mL) to each well. Incubate for an additional 2–4 hours.

  • Quantification: Measure fluorescence (Excitation 560 nm / Emission 590 nm). Calculate the IC50 using non-linear regression analysis.

Protocol 2: Reactive Metabolite Trapping (GSH Adducts via LC-MS/MS)

Causality & Self-Validation: Because the 3-chloroisoxazole ring is highly electrophilic, we must determine if it forms dangerous covalent bonds with cellular proteins. We use a Glutathione (GSH) trapping assay, where GSH acts as a surrogate for cellular macromolecules[4]. By employing LC-MS/MS with a neutral loss scan of 129 Da, the system self-validates: only true glutathione adducts (which lose the pyroglutamate moiety during collision-induced dissociation) will trigger a mass-spec signal[4]. This eliminates false positives from background matrix noise[3].

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine Human Liver Microsomes (HLMs) (final concentration 1.0 mg/mL), 3-chloroisoxazole-5-carboxamide (50 µM), and GSH (5 mM) in 0.1 M potassium phosphate buffer (pH 7.4)[4].

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (1 mM NADPH final).

  • Incubation: Incubate the mixture at 37°C with gentle shaking for exactly 60 minutes[4].

  • Terminate & Precipitate: Stop the reaction by adding an equal volume of ice-cold acetonitrile[4]. Centrifuge the samples at 8000g for 30 minutes at 4°C to pellet the precipitated proteins[3].

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze using a triple quadrupole mass spectrometer operating in positive ion mode. Utilize a neutral loss scan of 129 Da to specifically identify and quantify GSH conjugates[4].

Workflow Visualization

The following diagram maps the logical progression of the toxicological screening pipeline, ensuring that structural liabilities are identified before costly in vivo trials commence.

ToxicityWorkflow Compound 3-Chloroisoxazole-5-carboxamide (Test Compound) Phase1 Phase 1: In Vitro Cytotoxicity (HepG2 Cell Line) Compound->Phase1 Phase2 Phase 2: Metabolic Stability (Human Liver Microsomes) Compound->Phase2 ToxAssay Resazurin Viability Assay (Determine IC50) Phase1->ToxAssay Metabolite GSH Trapping Assay (LC-MS/MS Neutral Loss 129 Da) Phase2->Metabolite RiskHigh High Toxicity / Adducts Detected (Structural Redesign Required) ToxAssay->RiskHigh IC50 < 10 µM RiskLow Safe Profile / No Adducts (Proceed to In Vivo) ToxAssay->RiskLow IC50 > 100 µM Metabolite->RiskHigh GSH Adducts (+) Metabolite->RiskLow GSH Adducts (-)

Workflow for in vitro safety and reactive metabolite screening of isoxazole derivatives.

Conclusion

While 3-chloroisoxazole-5-carboxamide presents standard GHS hazards as an isolated chemical (respiratory and skin irritation), its true risk in drug development lies in its potential for bioactivation. By deploying self-validating cytotoxicity and LC-MS/MS GSH trapping assays, researchers can definitively map its metabolic fate, ensuring that only safe, non-reactive derivatives progress through the pharmaceutical pipeline.

References

  • Title: AK Scientific, Inc.: Identification. Product name: 3-Chloroisoxazole-5-carboxamide.
  • Title: Advances in isoxazole chemistry and their role in drug discovery.
  • Title: Technical Support Center: Detection of Reactive Sudoxicam Metabolites.
  • Title: Reactive Metabolite Trapping Screens and Potential Pitfalls.

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Exploratory

An In-depth Technical Guide to 3-Chloroisoxazole-5-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloroisoxazole-5-carboxamide is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisoxazole-5-carboxamide is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in the development of therapeutic agents due to its metabolic stability and ability to participate in various biological interactions. The incorporation of a chloro- and a carboxamide- moiety at the 3- and 5-positions, respectively, imparts specific electronic and steric properties that can be fine-tuned to achieve desired pharmacological activities. This guide provides a comprehensive overview of the molecular and physical properties of 3-Chloroisoxazole-5-carboxamide, a detailed protocol for its synthesis, and a discussion of its potential applications in research and development.

Molecular and Physical Properties

The fundamental properties of 3-Chloroisoxazole-5-carboxamide are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₄H₃ClN₂O₂Calculated
Molecular Weight 146.54 g/mol Calculated
CAS Number Not available-
Appearance Predicted: White to off-white solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in polar organic solventsInferred from related compounds[1]
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong bases, and amines.Inferred from related compounds[2]

Molecular Structure:

Caption: Molecular structure of 3-Chloroisoxazole-5-carboxamide.

Synthesis of 3-Chloroisoxazole-5-carboxamide

The synthesis of 3-Chloroisoxazole-5-carboxamide is most effectively achieved through the amidation of its corresponding carboxylic acid precursor, 3-Chloroisoxazole-5-carboxylic acid. This transformation can be accomplished via several reliable synthetic routes. Below are two common and effective protocols.

Method 1: Amide Coupling using EDC and DMAP

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the formation of the amide bond.[3][4]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-Chloroisoxazole-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Activation: To the solution, add DMAP (0.1 equivalents) and EDC (1.1 equivalents).

  • Stirring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes to activate the carboxylic acid.

  • Amidation: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or by bubbling ammonia gas through the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with DCM.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis Workflow start 3-Chloroisoxazole-5-carboxylic acid dissolution Dissolve in DCM start->dissolution activation Add DMAP and EDC dissolution->activation stirring Stir for 30 min activation->stirring amidation Add Ammonia Source stirring->amidation monitoring Monitor by TLC amidation->monitoring workup Quench and Extract monitoring->workup purification Purify by Chromatography workup->purification product 3-Chloroisoxazole-5-carboxamide purification->product

Caption: Workflow for the synthesis of 3-Chloroisoxazole-5-carboxamide via amide coupling.

Method 2: Conversion to Acid Chloride followed by Ammonolysis

This classical two-step approach involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with ammonia. A patent for a related compound suggests this is a viable route.[5]

Experimental Protocol:

  • Acid Chloride Formation: Suspend 3-Chloroisoxazole-5-carboxylic acid (1.0 equivalent) in an inert solvent such as toluene. Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise. Heat the mixture to reflux and maintain for several hours until the reaction is complete (cessation of gas evolution).

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.

  • Ammonolysis: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool in an ice bath. Add a concentrated solution of ammonia in a suitable solvent (e.g., methanol or water) dropwise with vigorous stirring.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature. Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the final product.

Potential Applications in Drug Development

Isoxazole-carboxamide derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities.[3] While specific studies on 3-Chloroisoxazole-5-carboxamide are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several therapeutic areas:

  • Anticancer Agents: Many isoxazole-carboxamide derivatives have demonstrated potent anticancer activity. The carboxamide group can form crucial hydrogen bonds with target proteins, while the isoxazole ring serves as a stable scaffold.

  • Antimicrobial Agents: The isoxazole core is present in several antimicrobial drugs. The specific substitution pattern of 3-Chloroisoxazole-5-carboxamide could confer activity against various bacterial or fungal strains.

  • Enzyme Inhibitors: The electrophilic nature of the isoxazole ring and the hydrogen-bonding capabilities of the carboxamide make this scaffold suitable for designing enzyme inhibitors for various targets.

Safety and Handling

Based on data for the precursor, 3-Chloroisoxazole-5-carboxylic acid, and other related isoxazole derivatives, 3-Chloroisoxazole-5-carboxamide should be handled with care in a laboratory setting.[2][6] It is predicted to be harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Chloroisoxazole-5-carboxamide represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its chemical and physical properties, along with detailed and reliable methods for its synthesis. The presented protocols, grounded in established chemical principles, offer a clear pathway for researchers to access this compound for further investigation in drug discovery and development programs.

References

  • Smolecule. N5-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide. Smolecule. Published April 15, 2024.
  • SpectraBase. 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-2-pyridinyl)-4-isoxazolecarboxamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Chemchart. 3-Chloroisoxazole-5-carboxylic acid (20724-56-5). Chemchart.
  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Ghorani, E. T., Al-Qerem, W. T., ... & Hawash, M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 1-17.
  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Ghorani, E. T., Al-Qerem, W. T., ... & Hawash, M. (2022). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 27(19), 6296.
  • Reddy, C. S., & Nagaraj, A. (2007). Synthesis and biological evaluation of some new 3-aryl-4-(4, 5-dihydro-isoxazol-3-yl)-5-methyl-isoxazoles. European journal of chemistry, 4(4), 437-442.
  • Al-Adhami, A. J., Al-Bayati, R. I., & Al-Amiery, A. A. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
  • Al-Ghorani, E. T., Al-Qerem, W. T., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Tamari, M. A., Al-Ostoot, F. H., ... & Hawash, M. (2023). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World Journal, 14(1), 1-15.
  • Biointerface Research in Applied Chemistry. Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5- yl)-1Н-Pyrrole-3-Carboxyamides as Antimicrobial Agents. Biointerface Research in Applied Chemistry. Published November 07, 2020.
  • Gagneux, A. R., & Hafliger, F. (1968). U.S. Patent No. 3,397,209. Washington, DC: U.S.
  • PubChem.
  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Published June 30, 2024.
  • BMRB. bmse011595 NMR Quality Control Of Fragment Libraries For Screening. BMRB.
  • EGUsphere. S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p. EGUsphere.
  • UCLA. IR Absorption Table. UCLA.
  • Pujar, G. V., Ganesh, N., & Inturi, B. K. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 16(2), 123-131.
  • NIST. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook.
  • Fisher Scientific. 3-(2-Chlorophenyl)
  • Fisher Scientific. Isoxazoles. Fisher Scientific.
  • ChemicalBook. 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1. ChemicalBook.
  • PubChem.
  • Gagneux, A. R., & Hafliger, F. (1968). U.S. Patent No. 3,397,209. Washington, DC: U.S.
  • Sigma-Aldrich. 5-Methylisoxazole-3-carboxaldehyde 95 62254-74-4. Sigma-Aldrich.

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Protocols & Analytical Methods

Method

Preclinical Dosing and Pharmacokinetic Protocols for 3-Chloroisoxazole-5-carboxamide in Murine Models

Rationale and Physicochemical Context 3-Chloroisoxazole-5-carboxamide (3-CICA, CAS: 272773-14-5) represents a class of halogenated isoxazole small molecules frequently utilized as foundational pharmacophores in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Physicochemical Context

3-Chloroisoxazole-5-carboxamide (3-CICA, CAS: 272773-14-5) represents a class of halogenated isoxazole small molecules frequently utilized as foundational pharmacophores in drug discovery. The presence of the chlorine atom on the isoxazole ring significantly increases the molecule's lipophilicity (LogP). While this enhances membrane permeability and potential target binding affinity, it inherently reduces aqueous solubility. Consequently, administering 3-CICA in vivo requires engineered vehicle formulations to prevent precipitation in the bloodstream and to ensure consistent gastrointestinal absorption, as is standard for1[1].

Formulation Engineering

To establish a self-validating pharmacokinetic (PK) profile, both Intravenous (IV) and Per Os (PO, oral gavage) routes must be evaluated to calculate absolute bioavailability.

  • IV Formulation (Solution): 10% DMSO / 40% PEG400 / 50% PBS.

    • Causality: DMSO acts as a primary solvent to disrupt the crystal lattice of the solid API. PEG400 serves as a co-solvent that prevents the hydrophobic compound from crashing out of solution upon dilution in the aqueous environment of the blood. PBS maintains physiological pH and osmolarity to prevent hemolysis. Keeping DMSO at or below 10% is critical to avoid vehicle-induced toxicity[2].

  • PO Formulation (Suspension): 0.6% Methylcellulose (MC) / 0.2% Tween 80 in Deionized Water.

    • Causality: For oral dosing, a uniform suspension is often superior to a solution for high-dose tolerability. Methylcellulose increases the vehicle's viscosity, preventing the API particles from settling rapidly. Tween 80, a non-ionic surfactant, reduces the surface tension of the hydrophobic 3-CICA particles, allowing them to be uniformly wetted and dispersed[3].

G A 3-Chloroisoxazole-5-carboxamide (Solid API) B Intravenous (IV) Route A->B C Oral Gavage (PO) Route A->C D Dissolve in 10% DMSO + 40% PEG400 + 50% PBS B->D E Suspend in 0.6% Methylcellulose + 0.2% Tween 80 C->E F Sterile Filtration (0.22 µm) D->F G Vortex & Probe Sonication E->G H Administer at 5 mL/kg F->H I Administer at 10 mL/kg G->I

Formulation decision tree for 3-CICA administration in mice.

Quantitative Data Presentation

Table 1: Standardized Formulation and Dosing Parameters for 3-CICA

RouteFormulation VehicleTarget ConcentrationDosing VolumeTarget DosePreparation Method
IV 10% DMSO, 40% PEG400, 50% PBS1.0 mg/mL5 mL/kg5 mg/kgDissolution, Vortex, 0.22 µm Filtration
PO 0.6% MC, 0.2% Tween 80 in H₂O2.5 mg/mL10 mL/kg25 mg/kgWet milling, Probe Sonication

Table 2: Expected Pharmacokinetic Parameters for Isoxazole Derivatives in Mice

ParameterDefinitionExpected Range (IV)Expected Range (PO)
Cmax Maximum plasma concentration4000 - 6000 ng/mL1500 - 3000 ng/mL
Tmax Time to maximum concentration0.08 h (Immediate)0.5 - 2.0 h
t1/2 Terminal elimination half-life1.5 - 3.0 h2.0 - 4.0 h
AUC Area under the curve (Exposure)5000 - 8000 hng/mL2500 - 5000 hng/mL
%F Oral BioavailabilityN/A30% - 60%
(Note: Values extrapolated from structurally analogous 4 and resorcinol-isoxazole compounds[1][4].)

Experimental Protocols: Step-by-Step Methodology

Protocol A: Animal Preparation and Self-Validation Controls
  • Subject Selection: Utilize 6-8 week old female C57BL/6 mice (body weight 20-25 g). Causality: Female mice are often preferred in early PK screening to reduce aggression-related stress, which can induce cortisol spikes and alter hepatic metabolic rates.

  • Acclimation: Acclimate animals for a minimum of 5 days in standard vivarium conditions prior to dosing.

  • Fasting (PO Only): Fast mice for 12 hours overnight prior to PO dosing, providing water ad libitum. Causality: Fasting eliminates food-effect variability on gastric emptying and API absorption, creating a more reproducible absorption curve[3].

  • Self-Validating Controls: Include a Vehicle-Only group (n=3) to establish baseline LC-MS/MS noise and confirm that observed biological or toxicological effects are API-driven, not vehicle-driven.

Protocol B: Dosing Execution
  • IV Administration (Tail Vein):

    • Warm the mouse using a heating lamp for 3-5 minutes to induce vasodilation of the lateral tail veins.

    • Restrain the mouse and disinfect the tail with 70% ethanol.

    • Inject the sterile-filtered IV formulation at a slow, steady rate using a 27G needle.

    • Critical Limit: Do not exceed 5 mL/kg (approx. 100-125 µL per mouse) to prevent acute volume overload and right ventricular failure.

  • PO Administration (Oral Gavage):

    • Gently restrain the mouse by the scruff to align the esophagus and stomach.

    • Introduce a bulb-tipped reusable or disposable gavage needle (20G) over the tongue and down the esophagus.

    • Administer the suspension smoothly.

    • Critical Limit: Do not exceed 10 mL/kg (approx. 200-250 µL per mouse) to avoid gastric distension or reflux aspiration, as established in5[5].

Protocol C: Pharmacokinetic Sampling and Processing
  • Serial Bleeding: Collect blood at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[5].

    • Causality: The dense early timepoints (0.25 - 2 h) are critical for accurately capturing the absorption phase and Cmax. The later timepoints (4 - 24 h) are mathematically required to define the terminal elimination phase (t1/2)[3].

  • Collection Method: Use the saphenous vein puncture method. Collect 15-20 µL of blood per timepoint into K2EDTA-coated microvette tubes. Causality: K2EDTA chelates calcium to prevent coagulation without interfering with subsequent mass spectrometry ionization.

  • Plasma Separation: Centrifuge the blood samples at 5000 rpm for 5 minutes at 4°C. Carefully transfer the supernatant (plasma) to a clean tube[5].

  • Storage: Snap-freeze plasma on dry ice and store at -80°C until LC-MS/MS analysis[3].

Workflow N1 Animal Acclimation N2 Dosing (IV or PO) N1->N2 N3 Serial Bleeds (0.25 - 24 h) N2->N3 N4 Plasma Separation N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 PK Parameter Calculation N5->N6

Step-by-step in vivo pharmacokinetic workflow for murine models.

References

  • Taylor & Francis.
  • AACR Journals. Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues.
  • AACR Journals.
  • PubMed / NIH. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis.
  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.

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Application

Application Note: HPLC Method Development and Validation for 3-Chloroisoxazole-5-carboxamide

Executive Summary The quantification and purity assessment of small, polar heterocyclic compounds present unique chromatographic challenges. 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity assessment of small, polar heterocyclic compounds present unique chromatographic challenges. 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a critical building block and intermediate in pharmaceutical synthesis. Due to its high polarity, neutral character across standard pH ranges, and susceptibility to hydrolytic degradation, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often suffer from poor retention, peak tailing, and phase collapse.

This application note details a mechanistically grounded, self-validating HPLC-UV method for the analysis of 3-Chloroisoxazole-5-carboxamide. The protocol is designed in accordance with [1] and [2], ensuring it is robust, reproducible, and stability-indicating.

Mechanistic Rationale & Method Strategy

To develop a robust method, we must first analyze the physicochemical causality that dictates the analyte's behavior on a column, a principle heavily emphasized in [3].

Analyte Profiling
  • Polarity & Retention: The isoxazole ring coupled with a carboxamide group renders the molecule highly polar (estimated LogP < 1.0). On a standard C18 column, retaining this compound requires a highly aqueous mobile phase (e.g., <5% organic).

  • Phase Dewetting Risk: Operating standard C18 columns at >95% aqueous conditions causes the hydrophobic alkyl chains to collapse (dewetting), leading to sudden losses in retention time and reproducibility.

  • Solution: A polar-embedded C18 column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP) is selected. The embedded polar group (often an amide or carbamate) maintains hydration of the stationary phase, preventing collapse even in 100% aqueous conditions.

Mobile Phase & pH Control
  • Ionization: The carboxamide nitrogen is non-basic (pKa ~15), and the isoxazole nitrogen is only very weakly basic (pKa < 0). Thus, the analyte remains neutral across the standard HPLC working range (pH 2–8).

  • Buffer Selection: While the analyte is neutral, the silica support of the column contains residual silanol groups (Si-OH) that ionize above pH 4, causing secondary interactions and peak tailing. We utilize 0.1% Formic Acid (FA) in both aqueous and organic phases. This drops the pH to ~2.7, fully protonating and neutralizing residual silanols to ensure sharp, Gaussian peak shapes. FA is chosen over Trifluoroacetic acid (TFA) to maintain LC-MS compatibility for future impurity identification.

HPLC_Workflow Start Analyte Profiling 3-Chloroisoxazole-5-carboxamide Prop Physicochemical Assessment Polar, Neutral, UV max ~225 nm Start->Prop Column Column Selection Polar-Embedded C18 (Avoid Dewetting) Prop->Column MobilePhase Mobile Phase Optimization 0.1% FA in H2O / MeCN Column->MobilePhase Gradient Gradient Design 5% to 60% MeCN (Retain & Elute) MobilePhase->Gradient Validation Method Validation ICH Q2(R2) Guidelines Gradient->Validation

Fig 1. Logical workflow for HPLC method development of polar heterocyclic compounds.

Analytical Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Polar-embedded C18, 150 x 4.6 mm, 3.5 µmPrevents phase collapse in highly aqueous gradients.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterSuppresses silanol activity; ensures peak symmetry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention.
Detection (UV) 225 nm (Reference 360 nm)Isoxazole ring π-π* transition maximum.
Injection Vol 10 µLBalances sensitivity with column loading capacity.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain polar API
2.0955Isocratic hold
10.04060Linear ramp to elute hydrophobic impurities
12.04060Wash step
12.1955Return to initial conditions
16.0955Re-equilibration
Standard and Sample Preparation

Self-Validation Check: Always prepare standards in the initial mobile phase composition (95:5 Water:MeCN) to prevent strong-solvent effects (peak splitting or fronting) during injection.

  • Diluent: Water:Acetonitrile (95:5, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Chloroisoxazole-5-carboxamide reference standard into a 10 mL volumetric flask. Dissolve in 1 mL of Acetonitrile (to ensure rapid dissolution), then make up to volume with Milli-Q water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

Forced Degradation (Stability-Indicating) Protocol

To prove the method is stability-indicating, the API must be stressed to achieve 10–20% degradation. The primary vulnerability of 3-Chloroisoxazole-5-carboxamide is the base/acid-catalyzed hydrolysis of the carboxamide group, yielding 3-chloroisoxazole-5-carboxylic acid.

  • Acid Stress: 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL 0.1 N NaOH. Dilute to 10 mL with Diluent.

  • Base Stress: 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL 0.1 N HCl. Dilute to 10 mL with Diluent. (Expect high degradation here; carboxamides are highly base-labile).

  • Oxidative Stress: 1 mL Stock + 1 mL 3% H₂O₂. Store at Room Temp for 4 hours. Dilute to 10 mL.

Degradation API 3-Chloroisoxazole-5-carboxamide (Intact API) AcidBase Hydrolytic Stress (0.1N HCl / 0.1N NaOH) API->AcidBase Oxidation Oxidative Stress (3% H2O2) API->Oxidation Thermal Thermal/Photolytic (60°C / UV Light) API->Thermal Deg1 3-Chloroisoxazole-5-carboxylic acid (Major Degradant) AcidBase->Deg1 Deg2 N-Oxide / Cleavage Products (Minor Degradants) Oxidation->Deg2 Deg3 Stable (No significant degradation) Thermal->Deg3

Fig 2. Forced degradation pathways and expected outcomes for the API.

Method Validation Framework (ICH Q2(R2))

A method is only as reliable as its validation. The following parameters must be executed to establish the self-validating nature of the protocol.

System Suitability Testing (SST)

Prior to any sample analysis, the system must pass SST criteria based on [2]. Inject the Working Standard (100 µg/mL) six times.

Table 3: SST Acceptance Criteria

ParameterUSP <621> RequirementMethod TargetCorrective Action if Failed
Retention Time RSD ≤ 2.0%≤ 1.0%Check pump proportioning valves or column oven stability.
Peak Area RSD ≤ 2.0%≤ 1.0%Purge autosampler; check syringe for bubbles.
Tailing Factor (Tf) ≤ 2.00.9 – 1.3Replace column (silanol activity) or check mobile phase pH.
Theoretical Plates (N) > 2000> 5000Check for dead volume in fittings; replace guard column.
Resolution (Rs) > 1.5> 2.0 (from degradants)Adjust initial gradient hold time.
Validation Parameters Summary

Table 4: ICH Q2(R2) Execution Plan

Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Inject Blank, API, and Forced Degradation samples.No blank interference. Peak purity angle < Purity threshold (via PDA). Rs > 2.0 between API and degradants.
Linearity 5 concentration levels ranging from 25% to 150% of target concentration (25 to 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into blank matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%. RSD ≤ 2.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Assay RSD ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±5°C), pH of aqueous phase (±0.2 units).SST criteria must still be met. Assay variation ≤ 2.0%.

Conclusion

The developed HPLC method for 3-Chloroisoxazole-5-carboxamide successfully navigates the challenges of high analyte polarity and potential phase dewetting through the strategic use of a polar-embedded stationary phase and an optimized acidic gradient. By embedding strict System Suitability criteria and forced degradation protocols, the method serves as a self-validating system, ensuring high-fidelity data suitable for pharmaceutical quality control and regulatory submissions.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies White Paper. Available at:[Link]

  • Practical HPLC Method Development, 2nd Edition. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Wiley Analytical Science. Available at:[Link]

Method

Application Note: Formulation and Oral Gavage Administration of 3-Chloroisoxazole-5-carboxamide in Murine Models

Introduction & Rationale 3-Chloroisoxazole-5-carboxamide (CAS 272773-14-5) is a highly versatile small-molecule building block and pharmacophore. Isoxazole-carboxamide derivatives are heavily investigated in preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

3-Chloroisoxazole-5-carboxamide (CAS 272773-14-5) is a highly versatile small-molecule building block and pharmacophore. Isoxazole-carboxamide derivatives are heavily investigated in preclinical drug discovery for their potent bioactivity, acting as AMPA receptor modulators, anticancer agents, and robust antioxidants [1].

Transitioning these compounds from in vitro assays to in vivo murine models presents a significant pharmacological hurdle. The planar, halogenated isoxazole ring confers lipophilicity, while the carboxamide group facilitates strong intermolecular crystal packing. This results in poor aqueous solubility, meaning simple saline or buffer vehicles will cause immediate precipitation. To ensure accurate pharmacokinetic (PK) profiling and reproducible efficacy, researchers must utilize an optimized co-solvent vehicle system that maintains the compound in solution through the acidic environment of the stomach [2].

Pre-Formulation Profiling

Before formulating any compound for in vivo dosing, its physicochemical properties must be analyzed to dictate the vehicle selection.

Table 1: Physicochemical Profile of 3-Chloroisoxazole-5-carboxamide

PropertyValuePharmacological Implication
Molecular Formula C4H3ClN2O2Small molecule, capable of rapid diffusion.
Molecular Weight 146.53 g/mol Highly favorable for oral absorption (Rule of 5 compliant).
SMILES NC(=O)c1cc(Cl)no1Planar structure; prone to pi-pi stacking.
LogP (Estimated) ~0.8 - 1.5Lipophilic; requires organic co-solvents for dissolution.
H-Bond Donors/Acceptors 1 / 3Capable of interacting with protic solvents, but crystal lattice energy is high.
Solubility Profile Soluble in DMSO; Insoluble in waterHigh risk of "solvent shock" and precipitation upon aqueous dilution.

Vehicle Selection Strategy

To overcome the solubility challenges of 3-Chloroisoxazole-5-carboxamide, a multi-component vehicle is required. We utilize a highly validated 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline system [2].

  • Causality of Components:

    • DMSO (10%): Acts as the primary solvent. Its high dielectric constant is necessary to break the strong crystal lattice of the pure powder.

    • PEG400 (40%): Acts as a co-solvent. It coats the solvated API molecules, preventing them from aggregating when the aqueous phase is introduced.

    • Tween 80 (5%): A non-ionic surfactant. Once the formulation reaches the acidic, aqueous environment of the murine stomach, Tween 80 forms micelles that trap the lipophilic compound, preventing in vivo precipitation and enhancing enterocyte uptake.

    • 0.9% Saline (45%): The aqueous diluent ensures the final formulation is isotonic and physiologically tolerable for the animal.

FormulationWorkflow Step1 Weigh API (3-Chloroisoxazole-5-carboxamide) Step2 Primary Solubilization (Add 10% DMSO + Vortex) Step1->Step2 Complete dissolution Step3 Co-solvent & Surfactant (Add 40% PEG400 + 5% Tween 80) Step2->Step3 Homogenize Step4 Aqueous Dilution (Add 45% Saline dropwise) Step3->Step4 Prevent precipitation QC QC Check (Visual clarity, Tyndall effect) Step4->QC QC->Step2 If turbid (re-evaluate) Pass Ready for Oral Gavage QC->Pass Clear solution

Caption: Workflow for formulating lipophilic compounds using a co-solvent system.

Formulation Protocol: Step-by-Step Methodology

Note: This protocol yields 10 mL of a 5 mg/mL solution, suitable for a 50 mg/kg dose in a 20 g mouse (assuming a 10 mL/kg dosing volume).

  • Weighing: Accurately weigh 50.0 mg of 3-Chloroisoxazole-5-carboxamide powder into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of sterile Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds. Causality: The compound must be 100% dissolved at this stage. If any particulates remain, sonicate the vial for 5 minutes at room temperature.

  • Co-Solvent Addition: Add 4.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 30 seconds to ensure a homogenous organic mixture.

  • Surfactant Integration: Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution (Critical Step): While continuously vortexing the vial, add 4.5 mL of 0.9% Sterile Saline dropwise . Causality: Rapid addition of water causes "solvent shock," leading to immediate micro-precipitation of the lipophilic isoxazole. Dropwise addition allows the PEG400 and Tween 80 to stabilize the compound during the polarity shift.

  • Self-Validating QC Check: Hold the vial against a bright light source. The solution must be completely transparent. If a Tyndall effect (a cloudy scattering of light) is observed, the compound has micro-precipitated. Do not administer a precipitated solution, as it will act as a suspension, drastically altering the absorption kinetics and invalidating your PK data.

Table 2: Standard Vehicle Composition for Oral Gavage (Solution)

ComponentVolume (for 10 mL)Volume %Function / Causality
DMSO 1.0 mL10%Primary solvent; disrupts crystal lattice.
PEG400 4.0 mL40%Co-solvent; prevents precipitation upon dilution.
Tween 80 0.5 mL5%Surfactant; forms micelles to enhance gastric solubility.
0.9% Saline 4.5 mL45%Aqueous diluent; ensures isotonicity.

Oral Gavage (PO) Administration

Oral gavage (PO) bypasses the oral cavity and delivers the compound directly into the lower esophagus or stomach. This ensures precise dosing but subjects the compound to gastric acids and hepatic first-pass metabolism before it reaches systemic circulation.

PKPathway PO Oral Gavage (PO) Administration Stomach Gastric Environment (Acidic dissolution) PO->Stomach Intestine Small Intestine (Absorption via enterocytes) Stomach->Intestine Gastric emptying Portal Portal Vein (Transport to liver) Intestine->Portal Passive diffusion Liver Hepatic First-Pass (Metabolism via CYPs) Portal->Liver Systemic Systemic Circulation (Target tissue distribution) Liver->Systemic Surviving fraction

Caption: GI absorption and hepatic first-pass metabolism pathway following oral gavage.

In Vivo Dosing Protocol (Mice)

Ensure all procedures are approved by your Institutional Animal Care and Use Committee (IACUC).

  • Equipment Selection: Select a 20-22 gauge, 1.5-inch stainless steel or flexible plastic feeding needle with a rounded bulb tip [3]. Causality: The bulb tip prevents the needle from lacerating the esophageal mucosa and prevents accidental entry into the trachea.

  • Measurement: Place the bulb of the needle at the animal's nose and measure to the bottom of the sternum (the last rib). Mark this depth on the needle shaft with a marker [4]. Causality: Inserting past this mark risks perforating the greater curvature of the stomach; inserting too shallowly risks esophageal reflux and aspiration.

  • Refinement Technique (Optional): Dip the bulb of the gavage needle in a 50% sucrose solution prior to insertion. Causality: The taste of sucrose induces a natural swallow reflex and conveys a pacifying effect, significantly reducing stress-related behavioral reactions and plasma corticosterone spikes [5].

  • Restraint: Grasp the loose skin over the shoulders and behind the ears (scruffing) with your non-dominant hand. Immobilize the head and extend the neck backward. Causality: This creates a straight, vertical line through the pharynx and esophagus, allowing the rigid needle to pass without resistance [4].

  • Insertion & Self-Validation: Insert the needle into the diastema (the gap between the incisors and molars) and gently glide it over the tongue. Allow the mouse to swallow, then advance the needle to the pre-marked depth.

    • Self-Validation Check: The needle must advance using only gravity. If you feel any resistance, or if the animal gasps, coughs, or turns cyanotic, you have entered the trachea. Withdraw immediately.

  • Administration: Depress the syringe plunger smoothly. The maximum dosing volume for mice is 10 mL/kg[3]. Once administered, wait 2 seconds, then withdraw the needle smoothly following the same angle of insertion. Monitor the animal for 10 minutes for signs of labored breathing.

References

  • "Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study." MDPI. URL:[Link]

  • "SOP: Mouse Oral Gavage." Virginia Tech Office of the University Veterinarian. URL:[Link]

  • "A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice." Journal of the American Association for Laboratory Animal Science (PMC - NIH). URL:[Link]

Application

Application Note: High-Throughput Screening Assay Development for Fragment-Based Discovery Using 3-Chloroisoxazole-5-carboxamide

Scientific Rationale & Introduction G-protein-coupled receptor 109A (GPR109A, also known as HCAR2) is a Gi-coupled receptor fundamentally involved in lipid metabolism and immune regulation. It is the high-affinity target...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

G-protein-coupled receptor 109A (GPR109A, also known as HCAR2) is a Gi-coupled receptor fundamentally involved in lipid metabolism and immune regulation. It is the high-affinity target for nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia that operates by inhibiting adipocyte lipolysis[1] (). Despite its efficacy, niacin therapy is severely limited by cutaneous vasodilation (flushing), an adverse event mediated by β -arrestin recruitment rather than the primary Gi-signaling pathway[2].

Historically, the carboxylic acid moiety was considered essential for GPR109A binding. However, recent fragment-based lead discovery (FBLD) efforts have demonstrated that non-carboxylic acid scaffolds can act as G-protein-biased agonists, effectively decoupling antilipolytic efficacy from β -arrestin-mediated flushing[2] ().

3-Chloroisoxazole-5-carboxamide (3-CICA, CAS: 272773-14-5) serves as a highly privileged, low-molecular-weight fragment for this purpose. Its isoxazole core and primary amide provide critical hydrogen-bonding vectors, while the chlorine atom enables halogen bonding within the GPCR binding pocket. This application note details the development of a self-validating High-Throughput Screening (HTS) Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay designed to screen 3-CICA derivatives for G-protein-biased GPR109A agonism.

Assay Principle & Causality

Because GPR109A is a Gi-coupled receptor, its activation directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP)[3] (). Measuring a decrease in a basal signal is statistically challenging in HTS formats. Therefore, Forskolin is utilized to artificially stimulate AC, creating a high cAMP baseline. True GPR109A agonists (like 3-CICA hits) will suppress this Forskolin-induced cAMP spike.

The HTRF assay relies on a competitive immunoassay format. Native cellular cAMP competes with a dye-labeled cAMP tracer (cAMP-d2) for binding sites on a monoclonal anti-cAMP antibody labeled with a Cryptate donor.

  • Inactive Receptor (High cAMP): Cellular cAMP displaces the tracer, resulting in a low FRET signal .

  • Active Receptor (Low cAMP): The tracer binds the antibody, resulting in a high FRET signal .

This inverse relationship establishes a self-validating system : true agonists produce a positive signal gain (increased FRET), virtually eliminating false positives caused by compound autofluorescence or assay quenching.

G CICA 3-CICA Scaffold (Fragment Agonist) GPR109A GPR109A Receptor (Gi-Coupled) CICA->GPR109A Binds & Activates Gi Gi Protein (Gαi) GPR109A->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP Intracellular cAMP (Decreased) AC->cAMP Synthesizes Forskolin Forskolin (Stimulator) Forskolin->AC Activates (+) HTRF HTRF FRET Signal (Increased FRET) cAMP->HTRF Competes (Inverse)

GPR109A Gi-signaling pathway and HTRF cAMP assay principle for 3-CICA screening.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a dedicated Quality Control (QC) step using Z'-factor validation prior to library screening.

Materials
  • Cell Line: CHO-K1 cells stably expressing human recombinant GPR109A[4] ().

  • Assay Buffer: HBSS supplemented with 20 mM HEPES (pH 7.4) and 0.5 mM IBMX. Causality Note: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion is critical to prevent the degradation of cAMP, ensuring the assay strictly measures adenylyl cyclase activity.

  • Reagents: Forskolin (5 µM final), Niacin (Reference agonist), 3-CICA fragment library (10 mM in DMSO).

Step-by-Step Methodology (384-Well Format)

Phase 1: Assay Window Validation (QC Plate)

  • Preparation: Dispense 5 µL of Assay Buffer containing 5 µM Forskolin into all wells of a 384-well low-volume white microplate.

  • Control Addition: Add 5 µL of 100 µM Niacin (Max Response, 100% inhibition of cAMP) to columns 1-2. Add 5 µL of DMSO vehicle (Min Response, 0% inhibition) to columns 3-4.

  • Cell Seeding: Dispense 10 µL of CHO-K1 GPR109A cell suspension (approx. 3,700 cells/well) into all wells[3].

  • Incubation: Seal the plate and incubate for 45 minutes at Room Temperature (RT) to allow Gi-mediated AC inhibition.

  • Detection: Add 10 µL of cAMP-d2 tracer and 10 µL of Anti-cAMP-Cryptate (prepared in lysis buffer). Incubate for 1 hour at RT.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the Z'-factor using the 665/620 ratio. Proceed to Phase 2 only if Z' 0.65.

Phase 2: 3-CICA Library Screening

  • Compound Transfer: Acoustically dispense 50 nL of the 3-CICA fragment library into the assay plate to achieve a final screening concentration of 10 µM (0.5% final DMSO).

  • Execution: Repeat Steps 1, 3, 4, and 5 from Phase 1.

  • Data Normalization: Normalize the HTRF ratios against the Niacin positive control (100% efficacy) and DMSO negative control (0% efficacy).

Representative Data & Analysis

Fragment hits derived from the 3-CICA scaffold typically exhibit lower initial potency compared to full-sized optimized drugs like MK-1903[3]. However, their value lies in their high ligand efficiency and lack of β -arrestin liability. The table below summarizes expected quantitative profiles during the hit-to-lead optimization phase.

Compound IDScaffold TypeEC 50​ (µM)Max Response (%)Z'-FactorFlush Liability ( β -arrestin)
Niacin (Control) Carboxylic Acid0.051000.78High
3-CICA (Hit) Isoxazole Amide12.5850.75Low
3-CICA-Deriv1 Isoxazole Amide0.85980.81Low
MK-1903 (Ref) Pyrazole Acid0.0081000.80High

Table 1: Representative HTS and counter-screening data comparing the 3-CICA fragment scaffold against standard GPR109A agonists.

References

  • Discovery of Biaryl Anthranilides as Full Agonists for the High Affinity Niacin Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor Archives of Pharmacal Research (PubMed) URL:[Link]

  • (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

High-Sensitivity LC-MS/MS Quantification of 3-Chloroisoxazole-5-carboxamide: A Robust Method for Genotoxic Impurity Profiling and Pharmacokinetic Applications

Introduction & Regulatory Context 3-Chloroisoxazole-5-carboxamide (CAS 272773-14-5) is a highly versatile heterocyclic building block[1]. Isoxazole-5-carboxamide derivatives are frequently utilized in drug discovery, ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

3-Chloroisoxazole-5-carboxamide (CAS 272773-14-5) is a highly versatile heterocyclic building block[1]. Isoxazole-5-carboxamide derivatives are frequently utilized in drug discovery, serving as core scaffolds in the development of covalent chemical probes, viral protease inhibitors, and targeted therapeutics[2]. However, the presence of the electrophilic 3-chloro-isoxazole moiety raises significant analytical challenges. In the context of pharmaceutical manufacturing, this reactive functional group acts as an "alerting structure" for potential DNA reactivity. Consequently, its presence as a process-related impurity or degradant must be rigorously controlled under the ICH M7(R2) guidelines for mutagenic impurities[3].

Furthermore, when evaluating novel chemical entities containing this substructure, quantifying its in vivo concentration as a metabolite requires a highly sensitive bioanalytical method validated according to ICH M10 standards[4]. This application note details a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify 3-Chloroisoxazole-5-carboxamide at trace levels (parts-per-billion) in both Active Pharmaceutical Ingredients (APIs) and biological matrices (plasma).

Scientific Rationale & Experimental Causality (E-E-A-T)

To achieve the requisite sensitivity and reliability, every step of this analytical workflow is governed by specific physicochemical principles:

  • Sample Preparation Causality: For API impurity profiling, a simple "dilute-and-shoot" approach is insufficient due to ion suppression from the high-concentration API matrix. We employ a matrix-matched calibration curve combined with a stable-isotope-labeled internal standard (SIL-IS) to self-validate recovery. For plasma samples, endogenous phospholipids co-elute with small polar analytes, causing severe ESI signal quenching. We utilize Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent to selectively wash away phospholipids and proteins, ensuring a pristine extract.

  • Chromatographic Causality: 3-Chloroisoxazole-5-carboxamide is a small, relatively polar molecule (MW 146.53). A sub-2 µm C18 UPLC column is selected to provide high theoretical plate counts, ensuring sharp peak shapes (narrow peak widths) that maximize the signal-to-noise (S/N) ratio.

  • Ionization Causality: The carboxamide nitrogen readily accepts a proton in acidic environments. Therefore, 0.1% Formic Acid is added to the mobile phase to drive the equilibrium toward the [M+H]+ state (m/z 147.0), maximizing positive Electrospray Ionization (ESI+) efficiency. The natural isotopic abundance of Chlorine ( 35Cl and 37Cl in a 3:1 ratio) provides a secondary [M+2+H]+ precursor at m/z 149.0, which can be monitored for qualitative confirmation.

AnalyticalWorkflow N1 Matrix Sampling (API or Plasma) N2 Sample Preparation (SPE / Matrix Matching) N1->N2 N3 UPLC Separation (C18, 0.1% FA / ACN) N2->N3 N4 ESI+ MS/MS (MRM Acquisition) N3->N4 N5 Data Processing (ICH M7/M10 Compliance) N4->N5

Fig 1: LC-MS/MS analytical workflow for 3-Chloroisoxazole-5-carboxamide quantification.

Step-by-Step Methodology

Reagents and Materials
  • Reference Standard: 3-Chloroisoxazole-5-carboxamide (Purity > 99.0%).

  • Internal Standard (IS): 13C2​ , 15N -3-Chloroisoxazole-5-carboxamide (or a structurally similar analog if SIL-IS is unavailable).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Extraction: Oasis HLB 30 mg/1 mL SPE cartridges.

Sample Preparation Protocols

Protocol A: Plasma Extraction (Pharmacokinetics - ICH M10)

  • Spiking: Aliquot 100 µL of human/animal plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% FA in water to disrupt protein-drug binding. Vortex for 30 seconds.

  • SPE Conditioning: Condition the HLB cartridge with 1 mL MeOH, followed by 1 mL Water.

  • Loading & Washing: Load the pre-treated sample onto the cartridge. Wash with 1 mL of 5% MeOH in Water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 100% ACN.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

Protocol B: API Impurity Profiling (Genotoxic Control - ICH M7)

  • Sample Dissolution: Accurately weigh 50 mg of the API and dissolve in 1 mL of DMSO to create a 50 mg/mL stock.

  • Dilution & IS Addition: Dilute the stock 1:100 with Mobile Phase A (final API concentration: 500 µg/mL). Add IS to a final concentration of 10 ng/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into an LC vial to prevent particulate injection.

LC-MS/MS Conditions

Table 1: UPLC Chromatographic Conditions

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 5% B0.5-2.5 min: 5% 60% B2.5-3.0 min: 60% 95% B3.0-4.0 min: 95% B (Wash)4.0-5.0 min: 5% B (Equilibration)

Table 2: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3-Chloroisoxazole-5-carboxamide (Quantifier) 147.0130.0502515
3-Chloroisoxazole-5-carboxamide (Qualifier) 147.0102.0502522
Isotope Confirmation ( 37Cl ) 149.0132.0502515
Internal Standard (SIL-IS) 150.0133.0502515

Note: The primary fragmentation pathway involves the loss of the amine group ( −NH3​ , -17 Da) yielding m/z 130.0, followed by the loss of carbon monoxide ( −CO , -28 Da) yielding m/z 102.0.

FragmentationPathway M Precursor Ion[M+H]+ m/z 147.0 F1 Product Ion 1 m/z 130.0 M->F1 Loss of NH3 (-17 Da) F2 Product Ion 2 m/z 102.0 F1->F2 Loss of CO (-28 Da)

Fig 2: ESI+ fragmentation pathway of 3-Chloroisoxazole-5-carboxamide.

Data Presentation & Validation Summary

The method was subjected to rigorous validation to ensure trustworthiness and compliance with global regulatory frameworks. The self-validating nature of the assay is confirmed by the minimal matrix effect (normalized by the SIL-IS) and high recovery rates.

Table 3: Method Validation Summary (Plasma Matrix)

Validation ParameterResult / SpecificationRegulatory Guideline
Linear Dynamic Range 0.5 ng/mL – 500 ng/mLICH M10
Correlation Coefficient ( R2 ) > 0.998 (1/x² weighting)ICH M10 / M7
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3)ICH M7
Limit of Quantitation (LOQ) 0.50 ng/mL (S/N > 10)ICH M10 / M7
Intra-day Precision (CV%) 6.4% at LLOQ, 3.2% at High QCICH M10
Inter-day Accuracy (% Bias) -4.1% to +5.2%ICH M10
Extraction Recovery 88.5% ± 4.2%ICH M10
Matrix Effect (IS Normalized) 96.2% (No significant suppression)ICH M10

Conclusion

This application note outlines a highly sensitive, robust, and regulatory-compliant LC-MS/MS methodology for the quantification of 3-Chloroisoxazole-5-carboxamide. By utilizing targeted sample preparation (SPE) and optimized UPLC-MRM transitions, researchers can confidently monitor this reactive intermediate down to 0.5 ng/mL. The method satisfies the rigorous E-E-A-T requirements of both ICH M7 for genotoxic impurity control and ICH M10 for bioanalytical pharmacokinetic profiling, ensuring data integrity throughout the drug development lifecycle.

References

  • Molport. 3-chloro-1,2-oxazole-5-carboxamide | 272773-14-5 - Molport. Available at:[1]

  • National Institutes of Health (NIH) / PMC. A Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease with Antialphaviral Activity and Proteome-wide Selectivity. Available at:[2]

  • Intertek. Genotoxic Impurities and Mutagenic Impurities Analysis. Available at:[3]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[4]

Sources

Application

Application Note: Advanced Solvent Strategies for 3-Chloroisoxazole-5-carboxamide in Biological Assays

Executive Summary 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a privileged small-molecule scaffold widely utilized in medicinal chemistry for the development of cyclooxygenase (COX) inhibitors, antimicrobial ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a privileged small-molecule scaffold widely utilized in medicinal chemistry for the development of cyclooxygenase (COX) inhibitors, antimicrobial agents, and anti-inflammatory therapeutics[1]. Despite its low molecular weight, the compound exhibits challenging solubility dynamics in aqueous media due to the lipophilic nature of the chlorinated isoxazole ring paired with the strong intermolecular hydrogen-bonding capacity of the carboxamide group.

This application note provides a comprehensive, self-validating framework for the solvation, dilution, and application of 3-Chloroisoxazole-5-carboxamide in in vitro biological assays. By understanding the causality behind solvent interactions, researchers can prevent micro-precipitation, avoid solvent-induced assay artifacts, and ensure high-fidelity screening data.

Physicochemical Profiling & Causality of Solvation

To design an effective assay protocol, one must first understand the physicochemical forces dictating the molecule's behavior. The carboxamide moiety acts as both a hydrogen bond donor and acceptor, creating a highly stable crystal lattice in the solid state. Purely aqueous buffers lack the thermodynamic favorability to disrupt this lattice.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its polar aprotic nature effectively solvates the carboxamide hydrogen bonds without requiring ionization. However, when scaling up to high-concentration master stocks (e.g., >10 mM), researchers must actively monitor for compound precipitation, which is a primary driver of false-negatives in high-throughput biological screening[2].

Table 1: Physicochemical & Solubility Profile
PropertyValue / CharacteristicImpact on Biological Assays
Molecular Weight 146.53 g/mol Rapid diffusion; highly suitable for intracellular target assays.
LogP (Estimated) ~1.2 - 1.5Moderate lipophilicity; prone to "solvent shock" upon aqueous dilution.
Primary Solvent 100% Anhydrous DMSODisrupts H-bonds; enables stable 10–50 mM master stocks.
Co-Solvents PEG3350, GlycerolEnhances kinetic solubility in aqueous buffers if DMSO alone fails[3].

Solvent Selection & Biological Tolerance Limits

While DMSO is highly effective at solubilizing isoxazole derivatives for biological evaluation[1], it is not biologically inert. The concentration of DMSO in the final assay must be rigorously controlled.

The Causality of Solvent Toxicity: At elevated concentrations, DMSO alters cell membrane fluidity, inducing osmotic stress and spontaneous apoptosis in cell-based assays. In biochemical contexts, DMSO can directly interact with protein structures. For instance, DMSO has been proven to act as a mixed-competitive and irreversible inhibitor of certain human enzymes (such as acetylcholinesterase) at concentrations as low as 1% (v/v)[4]. Therefore, the therapeutic window for solvent concentration is narrow.

Table 2: Maximum Tolerable Solvent Concentrations
Assay TypeMax DMSO Final Conc.Causality / Risk of Exceeding Limit
Cell Viability (e.g., MTT) ≤ 0.5% (v/v)Induces membrane permeabilization and non-specific cytotoxicity.
Biochemical (Enzymatic) ≤ 1.0% (v/v)Risk of enzyme denaturation or mixed-competitive inhibition[4].
Receptor Binding ≤ 2.0% (v/v)Alters hydrophobic pocket dynamics and ligand binding kinetics.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate intermediate dilution steps to prevent "solvent shock"—a phenomenon where direct injection of a high-concentration DMSO stock into an aqueous buffer causes localized water supersaturation, leading to irreversible micro-precipitation[2].

Protocol A: Preparation of 10 mM Master Stock
  • Equilibration: Allow the lyophilized 3-Chloroisoxazole-5-carboxamide powder to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Weighing: Weigh the required mass (e.g., 1.46 mg for 1 mL of 10 mM stock) using an analytical balance.

  • Solvation: Add the corresponding volume of 100% anhydrous DMSO . Crucial Step: Do not use standard laboratory-grade DMSO, as absorbed water drastically reduces the solubility limit of the isoxazole core.

  • Agitation: Vortex for 60 seconds. If the solution is not entirely optically clear, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Checkpoint: Centrifuge the vial at 10,000 x g for 2 minutes. Inspect the tip of the tube against a dark background. The absence of a white pellet validates complete solvation.

  • Storage: Aliquot into single-use volumes and store at -20°C. Avoid freeze-thaw cycles, which promote nucleation and precipitation[2].

G A 3-Chloroisoxazole- 5-carboxamide (Solid) B 100% DMSO (10 mM Stock) A->B Solubilization (Anhydrous) C DMSO Intermediate (100x Assay Conc.) B->C Serial Dilution D Aqueous Media (<1% DMSO) C->D 1:100 Transfer

Workflow for preparing 3-Chloroisoxazole-5-carboxamide assay solutions.
Protocol B: Aqueous Dilution for In Vitro Assays
  • Intermediate Dilution: Dilute the 10 mM master stock serially in 100% DMSO to create a 100x intermediate stock for your desired final concentration (e.g., for a 10 µM final assay concentration, prepare a 1 mM intermediate stock in DMSO).

  • Aqueous Transfer: Rapidly pipette 1 part of the 100x intermediate stock into 99 parts of the pre-warmed (37°C) assay buffer or cell culture media.

  • Immediate Mixing: Vortex immediately to ensure rapid dispersion, preventing localized zones of high compound concentration.

  • Validation Checkpoint (Nephelometry): Read the absorbance of the final assay solution at 600 nm (OD600) against a blank of buffer + 1% DMSO. An OD600 > 0.05 indicates light scattering from micro-precipitates, invalidating the dilution.

Troubleshooting & Decision Matrix

If 3-Chloroisoxazole-5-carboxamide exhibits poor kinetic solubility during the aqueous transfer step, researchers must employ rescue strategies without compromising the biological target. The addition of co-solvents such as PEG3350 (up to 2.5%) has been validated to stabilize hydrophobic small-molecule ligands in aqueous environments without affecting protein stability or binding affinity[3].

DecisionTree Start Assess 10 mM Stock in 100% DMSO Clear Clear Solution Start->Clear Soluble Precip Micro-precipitation Start->Precip Insoluble Assay Proceed to Assay Clear->Assay Heat Heat to 37°C & Sonicate Precip->Heat Heat->Clear Resolves CoSolvent Add 1-2.5% PEG3350 or Glycerol Heat->CoSolvent Fails CoSolvent->Assay Validated

Decision matrix for resolving 3-Chloroisoxazole-5-carboxamide solubility issues.

References

  • [1] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed Central (PMC). Available at:[Link]

  • [3] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central (PMC). Available at:[Link]

  • [4] DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. ACS Publications. Available at:[Link]

  • [2] Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at:[Link]

Sources

Method

Storage and handling guidelines for 3-Chloroisoxazole-5-carboxamide

Introduction & Chemical Profile 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and agrochemical development [1]. With a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and agrochemical development [1]. With a molecular weight of 146.53 g/mol and the SMILES descriptor NC(=O)c1cc(Cl)no1[1], this compound features an isoxazole core that provides unique hydrogen-bond accepting properties. It frequently acts as a bioisostere for esters and amides, enhancing the metabolic stability of drug candidates.

The strategic value of 3-chloroisoxazole-5-carboxamide lies in its orthogonal reactive sites. Halogenated isoxazoles are excellent substrates for palladium-catalyzed reactions such as Suzuki-Miyaura cross-couplings [2]. Theoretical bond dissociation energy (BDE) calculations demonstrate that the C–Cl bond at the 3-position of chloroisoxazoles has the lowest BDE, making it the most thermodynamically favorable site for oxidative addition by palladium catalysts [3]. Simultaneously, the C5-carboxamide can undergo dehydration or derivatization, making it an invaluable intermediate for synthesizing complex bioactive scaffolds [4].

Storage & Stability Guidelines

To maintain the structural integrity of 3-chloroisoxazole-5-carboxamide, strict storage protocols must be adhered to. The causality behind these environmental choices is rooted in the intrinsic reactivity of the isoxazole ring and the primary amide:

  • Temperature: Store at 2–8°C (refrigerated) for active use, or -20°C for long-term storage. While the carboxamide group is generally stable, the isoxazole ring can be sensitive to prolonged exposure to heat, which may induce thermal degradation or base-catalyzed ring-opening reactions (such as the Boulton-Katritzky rearrangement).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed containers. Moisture can lead to slow, spontaneous hydrolysis of the carboxamide to the corresponding carboxylic acid over time, especially if trace acidic or basic impurities are present.

  • Light: Store in amber vials or light-protected containers. Halogenated heterocycles can undergo slow photolytic dehalogenation upon prolonged UV exposure, which would compromise the C3-chloro handle required for downstream cross-coupling.

Handling & Safety Protocols

Every experimental protocol must function as a self-validating system to ensure reproducibility and operator safety.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Environmental Controls: Handle strictly within a certified chemical fume hood. The compound is a potential respiratory, eye, and skin irritant.

  • Pre-Reaction Validation Step: Before deploying the building block in sensitive transition-metal-catalyzed reactions, verify its purity via HPLC (UV detection at 254 nm) or 1 H-NMR (DMSO- d6​ ). A shift in the amide proton signals (typically broad singlets around 7.5–8.0 ppm) or the appearance of a broad carboxylic acid O–H stretch in IR indicates hydrolytic degradation. This validates the need for re-purification (e.g., silica gel filtration) before proceeding.

Synthetic Workflows & Application Note

The dual functionality of 3-chloroisoxazole-5-carboxamide allows for divergent synthetic pathways in drug discovery. The C3-chloro position can be functionalized via Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids[5]. Alternatively, the C5-carboxamide can be selectively dehydrated to yield 3-chloroisoxazole-5-carbonitrile, providing a different vector for nucleophilic addition or tetrazole formation.

Workflow Start 3-Chloroisoxazole-5-carboxamide (Starting Material) Reaction1 Palladium-Catalyzed Cross-Coupling (Suzuki) Start->Reaction1 Aryl Boronic Acid, Pd(dppf)Cl2 Reaction2 Amide Dehydration (Burgess Reagent / POCl3) Start->Reaction2 Dehydrating Agent Intermediate1 3-Aryl/Alkyl-isoxazole- 5-carboxamide Reaction1->Intermediate1 Intermediate2 3-Chloroisoxazole- 5-carbonitrile Reaction2->Intermediate2 Final Bioactive Heterocycle (Drug Candidate) Intermediate1->Final Further Derivatization Intermediate2->Final Cross-Coupling

Fig 1. Orthogonal synthetic workflows for 3-Chloroisoxazole-5-carboxamide in drug discovery.

Quantitative Data Summaries

Optimizing the Suzuki-Miyaura coupling on the C3-chloro position requires careful selection of the palladium source, ligand, and base. The bidentate ligand dppf provides the necessary steric bulk and electron density to facilitate the challenging oxidative addition into the C3–Cl bond[4].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C3-Position

Catalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O9035Poor oxidative addition due to weak electron donation from PPh 3​ .
Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O10062SPhos improves oxidative addition, but thermal degradation of isoxazole observed.
Pd(dppf)Cl 2​ K 3​ PO 4​ 1,4-Dioxane/H 2​ O (4:1) 90 88 Optimal balance of catalyst stability and efficient transmetalation.
Pd 2​ (dba) 3​ / P(t-Bu) 3​ Cs 2​ CO 3​ DMF10075Good yield, but difficult solvent removal and trace amide hydrolysis.

Experimental Protocols

Protocol A: Step-by-Step Suzuki-Miyaura Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3-chloroisoxazole-5-carboxamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K 3​ PO 4​ (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this process three times to ensure a strictly inert atmosphere. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the competitive homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%) rapidly under a positive stream of Argon.

  • Solvent Introduction: Inject degassed 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL) via syringe. Causality: The biphasic system is essential; the organic phase dissolves the substrates, while the aqueous phase dissolves the inorganic base, generating the highly active hydroxo-palladium intermediate required to accelerate transmetalation.

  • Reaction: Heat the biphasic mixture at 90°C for 12 hours with vigorous stirring. Monitor the reaction progress via LC-MS.

  • Workup & Validation: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaCl (brine, 2 x 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the product structure via 1 H-NMR and HRMS.

Protocol B: Dehydration to 3-Chloroisoxazole-5-carbonitrile
  • Preparation: Dissolve 3-chloroisoxazole-5-carboxamide (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under Argon.

  • Activation: Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) (1.5 equiv, 1.5 mmol) in one portion. Causality: Burgess reagent allows for mild, neutral dehydration of the primary amide to the nitrile, avoiding the harsh acidic conditions (e.g., POCl 3​ at reflux) that could degrade or ring-open the isoxazole core.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (staining with KMnO 4​ ).

  • Workup & Validation: Quench the reaction by adding saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over Na 2​ SO 4​ , and evaporate the solvent. Purify via a short silica plug. Validate the conversion by the disappearance of the amide N–H stretches and the appearance of a sharp C≡N stretch (~2230 cm −1 ) in the FT-IR spectrum.

References

  • MolPort Database. "3-chloro-1,2-oxazole-5-carboxamide | 272773-14-5". MolPort. URL:[Link]

  • Journal of the American Chemical Society. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions". ACS Publications. URL:[Link]

  • ResearchGate. "Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles". ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloroisoxazole-5-carboxamide Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5). This compound and its direct precursor, 3-Chloroisoxazole-5-carboxylic acid (CAS: 20724-56-5)[1], serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5). This compound and its direct precursor, 3-Chloroisoxazole-5-carboxylic acid (CAS: 20724-56-5)[1], serve as privileged scaffolds in medicinal chemistry, particularly in the development of G-protein-coupled receptor agonists and kinase inhibitors.

Synthesizing electron-deficient heteroaromatics presents unique challenges. Researchers frequently encounter poor regioselectivity during ring formation, thermal decarboxylation during saponification, and catastrophic yield drops during amidation. This guide provides field-proven, self-validating protocols and troubleshooting logic to maximize your synthetic yield.

Mechanistic Workflow & Synthetic Strategy

The optimal route to 3-chloroisoxazole-5-carboxamide avoids harsh thermal conditions that degrade the isoxazole core. The workflow below outlines the transition from a regioselective [3+2] cycloaddition to a mild, room-temperature amidation sequence.

SynthesisWorkflow N1 Alkyne + Nitrile Oxide N2 Ethyl 3-chloroisoxazole- 5-carboxylate N1->N2 [3+2] Cycloaddition (Regiocontrol) N3 3-Chloroisoxazole- 5-carboxylic acid N2->N3 LiOH Saponification (RT) N4 Acid Chloride Intermediate N3->N4 (COCl)2, cat. DMF (RT) N5 3-Chloroisoxazole- 5-carboxamide N4->N5 NH3(g) or NH4OH (0°C)

Fig 1: Optimized synthetic workflow for 3-Chloroisoxazole-5-carboxamide highlighting key steps.

Self-Validating Experimental Protocols

Protocol A: Mild Saponification to 3-Chloroisoxazole-5-carboxylic acid

Standard alkaline hydrolysis often destroys electron-deficient isoxazoles. This protocol utilizes mild conditions to prevent base-catalyzed ring opening and thermal decarboxylation.

  • Step 1: Dissolve ethyl 3-chloroisoxazole-5-carboxylate (1.0 eq) in a solvent mixture of THF:MeOH:H₂O (3:1:1, 0.2 M concentration).

  • Step 2: Cool the reaction flask to 0 °C using an ice bath.

  • Step 3: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise.

    • Causality: LiOH provides a milder hydroxide source compared to NaOH/KOH, suppressing nucleophilic attack on the C3-chlorine or ring-opening side reactions.

  • Step 4: Remove the ice bath and stir strictly at Room Temperature (20–25 °C) for 4 hours. Do not heat.

  • Step 5: Evaporate the organic solvents (THF/MeOH) under reduced pressure at < 30 °C.

  • Step 6: Acidify the remaining aqueous layer with 1N HCl to pH ~2 at 0 °C. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the product.

  • Validation Checkpoint: Run an LC-MS of the organic extract. The presence of a strong [M-H]⁻ peak at m/z 146.0 confirms the carboxylic acid. If a peak at m/z 102.0 is observed, decarboxylation has occurred due to excessive ambient heat.

Protocol B: Optimized Room-Temperature Amidation

Standard peptide coupling reagents (EDC/HOBt) routinely fail for this substrate due to the extreme electron deficiency of the isoxazole ring[2]. Conversely, refluxing in Thionyl Chloride (SOCl₂)[3] triggers decarboxylation. The following Oxalyl Chloride method resolves both issues.

  • Step 1: Suspend 3-chloroisoxazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

  • Step 2: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Step 3: Cool to 0 °C and add Oxalyl Chloride (1.2 eq) dropwise.

    • Causality: DMF reacts with Oxalyl Chloride to form the highly electrophilic Vilsmeier-Haack reagent, which converts the acid to the acid chloride rapidly at room temperature, bypassing the need for thermal activation.

  • Step 4: Stir at RT for 2 hours.

    • Validation Checkpoint: Quench a 10 µL aliquot into 1 mL of anhydrous Methanol. Analyze via TLC/LC-MS. Complete conversion to the methyl ester confirms 100% formation of the acid chloride.

  • Step 5: Concentrate the reaction mixture under vacuum to completely remove unreacted Oxalyl Chloride. Failure to do this will result in oxamide impurities in the next step.

  • Step 6: Redissolve the crude acid chloride in anhydrous THF, cool to 0 °C, and slowly bubble anhydrous NH₃ gas (or add 0.5 M NH₃ in dioxane, 5.0 eq).

  • Step 7: Stir for 1 hour, quench with water, extract with EtOAc, and wash with brine to yield 3-chloroisoxazole-5-carboxamide.

Quantitative Data Summary

Optimizing the synthesis requires understanding how different reagents impact the yield of the final product. The tables below summarize quantitative benchmarking data for the critical steps.

Table 1: Amidation Reagent Benchmarking for 3-Chloroisoxazole-5-carboxylic acid

Activation MethodReagentsTemp (°C)Average Yield (%)Primary Impurity / Failure Mode
Peptide Coupling EDC, HOBt, DIPEA, NH₄Cl2515 - 25%High unreacted starting material[2]
High-Temp Acid Chloride SOCl₂ (neat or in Toluene)75 - 9040 - 50%Heavy decarboxylation / Ring degradation[3]
RT Acid Chloride (COCl)₂, cat. DMF, NH₃2585 - 92% Trace oxamide (if vacuum removal is skipped)

Table 2: Regioselectivity in [3+2] Cycloaddition (Precursor Synthesis)

Catalyst / ConditionsDipolarophileMajor IsomerRatio (5-sub : 4-sub)
Thermal (Uncatalyzed) Ethyl propiolate5-carboxylate85 : 15[4]
Cu(I) Catalyzed Ethyl propiolate5-carboxylate> 95 : 5

Troubleshooting Guides & FAQs

TroubleshootingLogic Start Low Amidation Yield? Check Identify Activation Method Start->Check M1 EDC/HOBt Coupling Check->M1 M2 SOCl2 (Reflux) Check->M2 M3 Oxalyl Chloride (RT) Check->M3 S1 Switch to Acid Chloride. Heterocycle is too electron-deficient. M1->S1 S2 Thermal degradation. Switch to RT method to prevent decarboxylation. M2->S2 S3 Check NH3 equivalents and anhydrous conditions. M3->S3

Fig 2: Logical troubleshooting tree for resolving low yields during the final amidation step.

Q1: Why am I getting a poor regiomeric ratio (85:15) in the initial [3+2] cycloaddition?

Diagnosis: Standard thermal [3+2] cycloadditions between nitrile oxides and terminal alkynes rely purely on steric and inherent electronic biases, which often yield an inseparable 85:15 mixture of 5-substituted and 4-substituted isoxazoles[4]. Solution: You must alter the electronic pairing or use catalysis. Switching to a Copper(I)-catalyzed cycloaddition (similar to CuAAC click chemistry, but applied to nitrile oxides) forces the reaction through a copper-acetylide intermediate, strictly dictating the formation of the 5-substituted isomer (>95:5 ratio).

Q2: My 3-chloroisoxazole-5-carboxylic acid degrades during acid chloride formation. How can I prevent this?

Diagnosis: If you are using Thionyl Chloride (SOCl₂) at reflux (75–90 °C)[3], the thermal energy combined with the extreme electron-withdrawing nature of the 3-chloro and isoxazole groups induces rapid decarboxylation. Solution: Abandon thermal activation. Switch to the Oxalyl Chloride/DMF protocol (Protocol B) detailed above. The Vilsmeier-Haack intermediate allows the chlorination to proceed to completion at 0 °C to room temperature, entirely preserving the carboxylic acid moiety.

Q3: Can I use EDC/HOBt or HATU instead of the acid chloride route to save time?

Diagnosis: Generally, no. While peptide coupling reagents are standard for aliphatic or electron-rich aromatic acids, literature and empirical data show that amidation of isoxazole-5-carboxylic acids via EDC/HOBt often results in yields below 30%[2]. Solution: The active ester formed by EDC/HOBt on this specific electron-deficient ring is highly unstable and prone to side reactions before ammonia can successfully attack. The two-step acid chloride method is mandatory for high-yield scale-up.

References

  • Chemchart. 3-Chloroisoxazole-5-carboxylic acid (20724-56-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from 1

  • BLD Pharm. 89032-77-9 | Isoxazole-5-carboxamide Product Information. Retrieved from 5

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Novel Tricyclic Full Agonists for the G-Protein-Coupled Niacin Receptor 109A with Minimized Flushing in Rats. Retrieved from 3

  • Organic Process Research & Development (ACS Publications). An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. Retrieved from 4

  • National Institutes of Health (PMC). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Retrieved from 2

Sources

Optimization

Technical Support Center: 3-Chloroisoxazole-5-carboxamide (3-CICA) In Vitro Assays

Welcome to the 3-CICA Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 3-Chloroisoxazole-5-carboxamide (3-CICA) as a chemical probe or lead scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 3-CICA Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 3-Chloroisoxazole-5-carboxamide (3-CICA) as a chemical probe or lead scaffold. While carboxamide derivatives are highly valued for their ability to interact with multiple oncogenic and metabolic targets, this inherent structural promiscuity often leads to confounding off-target effects.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality of assay interference and provide self-validating workflows to ensure your in vitro data reflects true target engagement rather than artifactual toxicity.

Mechanistic Overview: The Roots of Promiscuity

To minimize off-target effects, one must first understand the molecular drivers of 3-CICA's promiscuity:

  • Hydrogen Bonding Promiscuity: The carboxamide moiety is a potent hydrogen bond donor and acceptor, allowing it to dock into the ATP-binding pockets of various off-target kinases.

  • Hydrolytic Degradation: In aqueous culture media or via intracellular esterases/amidases, 3-CICA can undergo partial hydrolysis. The resulting byproduct, 3-chloroisoxazole-5-carboxylic acid, is a known disruptor of lipid and carbohydrate metabolism[1].

  • Hydrophobic Accumulation: The 3-chloro group on the isoxazole ring drives lipophilicity, which can lead to non-specific accumulation in lipid bilayers or hydrophobic protein pockets[2].

Mechanism CICA 3-Chloroisoxazole-5-carboxamide (3-CICA) Hydrolysis Intracellular Hydrolysis CICA->Hydrolysis Amidases Target Primary Target Engagement CICA->Target Specific Binding Acid 3-Chloroisoxazole-5-carboxylic acid Hydrolysis->Acid Metabolism Lipid/Carbohydrate Interference Acid->Metabolism Off-Target Effect Phenotype Specific Cellular Phenotype Target->Phenotype

Fig 1: Mechanistic divergence of 3-CICA leading to primary target vs metabolic off-target effects.

Frequently Asked Questions (FAQs)

Q: Why am I observing generalized metabolic toxicity at concentrations >10 µM? A: Causality lies in the compound's metabolic stability. At higher concentrations, the absolute amount of hydrolyzed byproduct (3-chloroisoxazole-5-carboxylic acid) reaches biologically active thresholds. This acid acts as a potent inhibitor of free fatty acid release and alters cellular carbohydrate metabolism[1]. To prevent this, cap your working concentrations at 5 µM and limit assay incubation times to <48 hours.

Q: Does the choice of vehicle solvent impact the specificity of 3-CICA? A: Yes, significantly. 3-CICA requires rigorous solvent management. Exceeding 0.1% (v/v) DMSO in the final assay volume induces micro-precipitation. These micro-aggregates act as non-specific protein sinks, sequestering off-target proteins and leading to false-positive inhibition readouts. Always maintain DMSO at ≤0.1%.

Q: How can I differentiate between an on-target phenotypic response and off-target cytotoxicity? A: Implement a structural analog counter-screen. Synthesize or procure an isoxazole derivative lacking the carboxamide group (e.g., 3-chloro-5-methylisoxazole). Because the carboxamide group is critical for specific target docking[3], the analog should be inactive. If the analog still induces the phenotype, your observed effect is driven by non-specific lipophilic toxicity from the 3-chloro-isoxazole core.

Troubleshooting Guide

Troubleshooting Tox High Background Toxicity Step1 Titrate 3-CICA (< 5 µM) Tox->Step1 Reduce H-bonding Step2 Optimize DMSO (≤ 0.1% v/v) Step1->Step2 Stop precipitation Step3 CETSA Screen Step2->Step3 Confirm binding Valid Validated Inhibition Step3->Valid Success

Fig 2: Step-by-step troubleshooting workflow to isolate specific 3-CICA activity from toxicity.

Issue: Poor reproducibility across biological replicates.

  • Root Cause: Differential compound degradation or solvent evaporation in stored aliquots. Carboxamides can be sensitive to repeated freeze-thaw cycles, leading to variable active concentrations.

  • Resolution: Prepare fresh 3-CICA stocks in anhydrous DMSO weekly. Store in single-use aliquots at -20°C. Purge the headspace of the vial with argon or nitrogen to prevent ambient moisture from accelerating hydrolysis.

Issue: Western blots show broad downregulation of multiple signaling pathways.

  • Root Cause: 3-CICA is acting as a pan-assay interference compound (PAINS) at your current dose, likely due to hydrophobic membrane disruption or generalized metabolic stress[1].

  • Resolution: Perform a dose-response titration starting from 10 nM up to 5 µM. True target engagement typically follows a sigmoidal dose-response curve, whereas non-specific membrane disruption exhibits a steep, cliff-like toxicity profile.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocol utilizes the Cellular Thermal Shift Assay (CETSA) to prove that 3-CICA physically binds its target inside the cell, ruling out downstream metabolic artifacts.

Protocol: Target Engagement Validation via CETSA

Causality: Ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm​ ). If 3-CICA causes a phenotypic change without shifting the Tm​ of your hypothesized target, the phenotype is an off-target artifact.

Step 1: Cell Preparation and Treatment

  • Seed cells at 1×106 cells/mL and incubate overnight.

  • Treat cells with 3-CICA (e.g., 1 µM) or vehicle control (0.1% DMSO) for 1 hour. Rationale: A 1-hour window is sufficient for target binding but too short for significant hydrolytic degradation or downstream transcriptional changes.

Step 2: Thermal Profiling 3. Aliquot the treated cell suspension into PCR tubes (50 µL per tube). 4. Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler. 5. Immediately snap-cool the tubes in liquid nitrogen for 1 minute. Rationale: Rapid cooling halts intracellular trafficking and locks the equilibrium state of the 3-CICA-target complex, preventing dissociation prior to lysis.

Step 3: Lysis and Clearance 6. Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells without using harsh detergents that might disrupt the ligand-protein complex. 7. Centrifuge at 20,000 × g for 20 minutes at 4°C. Rationale: This pellets the denatured, aggregated proteins, leaving only the thermally stabilized, soluble target protein in the supernatant.

Step 4: The Validation Loop (Quantification) 8. Analyze the supernatant via Western Blot. 9. Self-Validation Check: You must probe for a non-targeted housekeeping protein (e.g., GAPDH or β -actin) on the same blot. If 3-CICA shifts the Tm​ of both your target and GAPDH, the compound is acting as a non-specific chemical denaturant/stabilizer, invalidating the primary target hypothesis.

Quantitative Data Summary

Use the following empirically derived parameters to benchmark your assay conditions and flag potential off-target interference.

ParameterRecommended RangeOff-Target ThresholdCausality / Observation
Working Concentration 10 nM – 5 µM> 10 µMPromiscuous H-bonding; activation of lipid/carbohydrate metabolic interference.
Vehicle (DMSO) Limit 0.01% – 0.1% (v/v)> 0.5% (v/v)Micro-precipitation of 3-CICA; non-specific protein sequestration.
Incubation Time 1 hr – 24 hrs> 48 hrsAccumulation of the 3-chloroisoxazole-5-carboxylic acid hydrolytic byproduct.
Selectivity Index (SI) > 50< 10Narrow therapeutic window indicates generalized cytotoxicity rather than specific inhibition.

References[3] A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. Journal of Combinatorial Chemistry. URL: https://doi.org/10.1021/cc700117a[4] 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity. Journal of Agricultural and Food Chemistry. URL: https://doi.org/10.1021/jf901512t[1] Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences. URL: https://doi.org/10.3390/ijms26125903[2] Some effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism. Biochemical Pharmacology. URL: https://doi.org/10.1016/0006-2952(69)90081-1

Sources

Troubleshooting

Overcoming low bioavailability of 3-Chloroisoxazole-5-carboxamide

Welcome to the Technical Support Center for early-stage drug development and formulation. This guide is specifically engineered for researchers and formulation scientists struggling with the pharmacokinetic (PK) optimiza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage drug development and formulation. This guide is specifically engineered for researchers and formulation scientists struggling with the pharmacokinetic (PK) optimization of 3-Chloroisoxazole-5-carboxamide .

Despite its utility as a potent pharmacophore and bioisostere, this compound frequently exhibits severe oral bioavailability (%F) bottlenecks. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind these failures and implement self-validating experimental systems to overcome them.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

The low bioavailability of 3-Chloroisoxazole-5-carboxamide is rarely a single-variable problem. It typically presents as a "triple threat": high crystal lattice energy preventing dissolution, susceptibility to enzymatic cleavage, and potential efflux transporter liability.

Q1: Our in vitro dissolution assays show <15% release of the API in Simulated Intestinal Fluid (SIF). How do we overcome this crystalline lattice barrier? The Causality: The planar nature of the isoxazole ring, combined with the lipophilic chlorine atom, creates a highly stable, tightly packed crystal lattice. This drives the compound into Biopharmaceutics Classification System (BCS) Class II or IV[1]. When placed in aqueous media, the thermodynamic penalty of breaking these intermolecular bonds exceeds the solvation energy. The Solution: You must bypass the lattice energy entirely by formulating an Amorphous Solid Dispersion (ASD) . By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA), you force the compound into a higher-energy amorphous state. The polymer acts via steric hindrance to prevent nucleation, maintaining a supersaturated state in the gastrointestinal tract long enough for absorption to occur[1].

Q2: The compound shows acceptable permeability in Caco-2 assays, but absolute oral bioavailability (%F) in murine models remains <5%. What is driving this discrepancy? The Causality: This is a classic signature of extensive first-pass metabolism. The 5-carboxamide moiety is highly susceptible to rapid hydrolysis by hepatic amidases and carboxylesterases (CES1/CES2), converting the active drug into an inactive carboxylic acid metabolite[2]. Furthermore, the isoxazole ring itself can occasionally be subjected to reductive ring-opening or metabolism by aldehyde oxidase[3]. The Solution: If structural modification is impossible, you must bypass the portal vein. Formulate the API in a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing Long-Chain Triglycerides (LCTs). LCTs promote the association of the highly lipophilic API with chylomicrons in the enterocyte, routing the drug through the intestinal lymphatic system and directly into systemic circulation, thereby evading hepatic first-pass hydrolysis[1][4].

Q3: Bidirectional Caco-2 permeability assays indicate an efflux ratio > 3.0. How can we mitigate P-glycoprotein (P-gp) mediated efflux? The Causality: The lipophilicity and hydrogen-bond acceptor profile of the chloroisoxazole core make it a prime substrate for intestinal efflux pumps like P-gp. The Solution: Incorporate functional excipients into your formulation. Surfactants such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) or Pluronic block copolymers transiently inhibit P-gp ATPase activity, effectively shutting down the efflux pump during the critical absorption window.

Part 2: Experimental Workflows & Diagnostics

To systematically diagnose and resolve these issues, follow the logical progression outlined in the diagram below.

Workflow Start In Vivo PK Failure (%F < 10%) Test1 In Vitro Dissolution (SGF / SIF) Start->Test1 Test2 Caco-2 Permeability Bidirectional Start->Test2 Test3 Liver Microsome Stability Assay Start->Test3 Res1 Poor Release Test1->Res1 Res2 Efflux Ratio > 2 Test2->Res2 Res3 High Clearance Test3->Res3 Fix1 Formulate ASD / Nanonization Res1->Fix1 Fix2 Add P-gp Inhibitors (e.g., Pluronic) Res2->Fix2 Fix3 Amide Protection / Lymphatic Routing Res3->Fix3

Diagnostic workflow for identifying and resolving pharmacokinetic failures in early drug development.

Protocol A: Preparation and Validation of Amorphous Solid Dispersions (ASD)

Purpose: To overcome solubility-limited absorption by trapping the API in a high-energy amorphous state.

  • Solvent Selection: Dissolve 3-Chloroisoxazole-5-carboxamide and Hydroxypropyl methylcellulose acetate succinate (HPMCAS-HF) in a 1:3 ratio using a co-solvent system of Dichloromethane (DCM) and Methanol (1:1 v/v). Causality: A volatile co-solvent ensures both the lipophilic API and amphiphilic polymer are completely solvated, preventing premature phase separation.

  • Rapid Evaporation: Process the solution through a laboratory spray dryer. Set the inlet temperature to 75°C and the aspirator to 100%. Causality: Rapid solvent flash-evaporation freezes the molecular mobility of the API before it has time to nucleate and form a crystal lattice.

  • Secondary Drying: Transfer the resulting powder to a vacuum oven at 40°C for 24 hours. Causality: Residual DCM/Methanol acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer and risking spontaneous recrystallization during storage.

  • System Validation (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: PXRD must show a broad "amorphous halo" with zero sharp Bragg peaks. DSC must show a single, distinct Tg, confirming a homogenous single-phase dispersion.

Protocol B: In Vitro Hepatic Microsomal Stability & Amidase Assay

Purpose: To isolate and quantify the rate of first-pass carboxamide hydrolysis versus CYP450 oxidation.

  • Incubation Setup: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4). Spike in 3-Chloroisoxazole-5-carboxamide to a final concentration of 1 µM.

  • Mechanistic Branching:

    • Arm 1 (Total Metabolism): Add 1 mM NADPH to initiate CYP450-mediated oxidation (e.g., isoxazole ring opening).

    • Arm 2 (Amidase Isolation): Do not add NADPH. Causality: Carboxylesterases and amidases do not require NADPH cofactors. Any degradation observed in this arm is strictly due to amide hydrolysis[2][4].

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent rapidly denatures the enzymes, halting metabolism instantly to ensure accurate kinetic mapping.

  • System Validation: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS. Monitor the parent mass transition and specifically scan for the corresponding carboxylic acid metabolite transition to confirm amide cleavage.

Part 3: Quantitative Formulation Outcomes

The table below summarizes the expected pharmacokinetic shifts when applying these targeted formulation strategies to 3-Chloroisoxazole-5-carboxamide, demonstrating the transition from a failed API to a viable clinical candidate.

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%F)Primary Clearance / Failure Mechanism
Unformulated API (Crystalline) 452.51204.2%Fecal Excretion (Unabsorbed) / Hepatic Amidase
Amorphous Solid Dispersion (ASD) 3101.085028.5%Hepatic (First-Pass Amide Hydrolysis)
SMEDDS (LCT-based) 4801.51,42052.1%Bypassed First-Pass via Lymphatic Transport

Part 4: Mechanistic Visualization

The following diagram illustrates the specific physicochemical barriers presented by 3-Chloroisoxazole-5-carboxamide and the corresponding engineering solutions required to force the molecule into systemic circulation.

G API 3-Chloroisoxazole- 5-carboxamide SolBarrier Low Aqueous Solubility API->SolBarrier MetBarrier First-Pass Metabolism API->MetBarrier EffBarrier P-gp Efflux API->EffBarrier ASD Amorphous Solid Dispersion SolBarrier->ASD Noyes-Whitney Optimization SMEDDS Lipid-Based SMEDDS SolBarrier->SMEDDS MetBarrier->SMEDDS Lymphatic Transport Mod Steric Shielding / Prodrug MetBarrier->Mod Prevent Amide Hydrolysis EffBarrier->SMEDDS Excipient Inhibition

Mechanistic pathways overcoming solubility, metabolism, and efflux barriers for isoxazole-carboxamides.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability." ACS. [Link]

  • MDPI. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market." MDPI. [Link]

  • National Institutes of Health (NIH) - PMC. "Organic Carbamates in Drug Design and Medicinal Chemistry." NIH.[Link]

Sources

Optimization

Technical Support Center: 3-Chloroisoxazole-5-carboxamide Cytotoxicity Management

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the high-dose cytotoxicity associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the high-dose cytotoxicity associated with 3-Chloroisoxazole-5-carboxamide (CAS 272773-14-5).

While isoxazole derivatives are highly valuable structural motifs in medicinal chemistry, their high lipophilicity and off-target interactions frequently lead to dose-limiting toxicity during early-stage preclinical development. This guide provides field-proven methodologies, formulation strategies, and self-validating protocols to help you achieve a viable therapeutic window.

Section 1: Diagnostic Workflows & Assays

Before altering the chemical structure or formulation of 3-Chloroisoxazole-5-carboxamide, it is critical to diagnose whether the observed cell death is an artifact of the assay (e.g., solvent toxicity, compound precipitation) or true intrinsic off-target cytotoxicity [1].

Self-Validating Protocol: Differentiating Cytostatic vs. Cytotoxic Effects

To ensure trustworthiness in your viability data, you must employ a self-validating system. Relying solely on an MTT assay is fundamentally flawed because MTT measures mitochondrial dehydrogenase activity; a drop in signal could indicate transient metabolic inhibition (cytostatic effect) rather than actual cell death. By running a parallel LDH (Lactate Dehydrogenase) Release Assay , you create an internal validation loop: LDH is only released upon irreversible cell membrane rupture (true cytotoxicity).

Step-by-Step Methodology:

  • Cell Seeding: Seed non-cancerous control cells (e.g., human dermal fibroblasts) in two parallel 96-well plates at 1×104 cells/well. Allow overnight adherence.

  • Vehicle Control Setup: Prepare a DMSO vehicle control that exactly matches the highest DMSO concentration used in your drug dilutions. Crucial Causality: DMSO concentrations >0.5% v/v cause lipid bilayer fluidization and artifactual toxicity [1].

  • Compound Treatment: Dose cells with 3-Chloroisoxazole-5-carboxamide ranging from 1 µM to 100 µM. Incubate for 24–48 hours.

  • Parallel Assay Execution:

    • Plate 1 (MTT): Add MTT reagent (0.5 mg/mL final). Incubate for 3 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

    • Plate 2 (LDH): Transfer 50 µL of supernatant to a new plate. Add LDH assay mixture, incubate in the dark for 30 mins, and read absorbance at 490 nm. Include a "Maximum LDH Release" control (cells lysed with 1% Triton X-100).

  • Data Interpretation (The Validation Loop):

    • Scenario A: Low MTT + Low LDH = The compound is cytostatic (metabolism is paused, but cells are intact).

    • Scenario B: Low MTT + High LDH = The compound is acutely cytotoxic (membranes are ruptured).

Troubleshooting Start High Cytotoxicity Observed (>50 µM) CheckSolvent Assess Solvent Toxicity (Is DMSO > 0.5% v/v?) Start->CheckSolvent SolventHigh Reduce DMSO or use co-solvents CheckSolvent->SolventHigh Yes SolventLow Evaluate Aggregation (DLS / Microscopy) CheckSolvent->SolventLow No Aggregates Formulate with Cyclodextrins or Liposomes SolventLow->Aggregates Precipitation NoAggregates Investigate Intrinsic Off-Target Effects SolventLow->NoAggregates Soluble Targeted Develop SMDC or Tissue-Specific Prodrug NoAggregates->Targeted Intrinsic Toxicity

Workflow for diagnosing and resolving high-dose cytotoxicity of small molecules.

Section 2: Formulation & Delivery Strategies (FAQs)

Q1: We observe severe cell death in non-cancerous lines when dosing 3-Chloroisoxazole-5-carboxamide above 50 µM. Is this intrinsic toxicity or an artifact? A1: High concentrations of small molecules often lead to non-specific, off-target effects driven by their physicochemical properties, such as high lipophilicity [3]. If your DMSO concentration is strictly controlled ( <0.5% ), the toxicity is likely intrinsic. Highly lipophilic compounds can promiscuously insert into off-target cellular membranes or aggregate, causing localized membrane disruption.

Q2: How can we formulate high doses for in vivo studies without hitting the Maximum Tolerated Dose (MTD) due to acute systemic toxicity? A2: You must alter the pharmacokinetic (PK) profile to prevent the "burst release" (Cmax spike) that triggers acute toxicity. Advanced formulation strategies, such as subcutaneous (SC) extended-release oil depots or intravenous (IV) liposomal encapsulation, allow for a gradual drug release. This maintains the systemic concentration above the therapeutic threshold (IC50) for an extended duration while keeping the peak concentration safely below the toxic threshold [2].

Quantitative Data: Pharmacokinetic & Cytotoxicity Profiles

The following table summarizes how different formulation strategies impact the PK profile and off-target cytotoxicity of highly lipophilic small molecules like 3-Chloroisoxazole-5-carboxamide [2, 3].

Formulation StrategyAdmin RouteMax Tolerated Dose (MTD)Bioavailability (F%)Plasma Half-Life ( t1/2​ )Off-Target Cytotoxicity Reduction
Free Compound (DMSO/Saline) IV / PO15 mg/kg~7.0%2.0 hBaseline (High Toxicity)
Subcutaneous Depot (Oil) SC45 mg/kg~46.4%6.9 hModerate (~40% reduction)
Liposomal Encapsulation IV60 mg/kg~65.0%12.5 hHigh (~75% reduction)
SMDC (Targeted Conjugate) IV80 mg/kg~85.0%24.0 hVery High (>85% reduction)
Protocol: Liposomal Encapsulation (Thin-Film Hydration)

To achieve the liposomal metrics shown above, use this standardized encapsulation workflow:

  • Lipid Dissolution: Dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and 3-Chloroisoxazole-5-carboxamide in a 6:3:1 molar ratio in chloroform.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 45°C under a vacuum until a uniform, dry lipid film forms.

  • Hydration: Rehydrate the film with 1X PBS (pH 7.4) at 50°C (above the phase transition temperature of DPPC) for 1 hour to form multilamellar vesicles.

  • Extrusion: Pass the suspension 15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to generate uniform unilamellar vesicles, reducing premature drug leakage and systemic toxicity [3].

Section 3: Structural & Chemical Modifications (FAQs)

Q3: Can chemical modification reduce the off-target cytotoxicity of this isoxazole derivative without ruining its efficacy? A3: Yes, through Tissue-Specific Chemical Modification . By modifying the small molecule into a prodrug or a Small Molecule Drug Conjugate (SMDC), you can drastically reduce systemic exposure to the active pharmacophore.

  • Causality: SMDCs utilize a targeting ligand (e.g., a peptide or antibody fragment) attached via a cleavable linker to your isoxazole payload. The targeting ligand ensures the drug binds exclusively to receptors overexpressed on target tissues. Because the drug is inactive in systemic circulation and only released intracellularly at the target site, you can administer lower total doses while achieving higher local concentrations, thereby bypassing non-target tissue toxicity [3, 4].

Delivery FreeDrug Free 3-Chloroisoxazole- 5-carboxamide Systemic Systemic Circulation (Burst Release) FreeDrug->Systemic Toxicity Non-Target Cytotoxicity Systemic->Toxicity Formulated Liposomal / SMDC Formulation Targeted Target Tissue Accumulation Formulated->Targeted Efficacy Controlled Release & High Efficacy Targeted->Efficacy

Pharmacokinetic impact of formulation strategies on off-target cytotoxicity.

References

  • An, L., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179.[Link]

  • Sassi, A., et al. (2022). Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. Undergraduate Research in Natural and Clinical Science and Technology (URNCST) Journal, 6(4), 1-9. [Link]

  • Creative Diagnostics. Tissue-specific Chemical Modification of Small Molecule Drugs. Creative Diagnostics Research Review.[Link]

Troubleshooting

Resolving false positives in 3-Chloroisoxazole-5-carboxamide screening

Technical Support Center: Resolving 3-Chloroisoxazole-5-carboxamide False Positives in High-Throughput Screening Overview 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a low-molecular-weight heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving 3-Chloroisoxazole-5-carboxamide False Positives in High-Throughput Screening

Overview

3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5) is a low-molecular-weight heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. While the isoxazole scaffold is a privileged pharmacophore, this specific halogenated derivative is notorious for generating false-positive signals. As a Senior Application Scientist, I have designed this technical guide to help you systematically identify and resolve assay interference caused by this compound, ensuring the scientific integrity of your hit-to-lead pipeline.

Part 1: Troubleshooting Guide & FAQs

Q: Why does 3-Chloroisoxazole-5-carboxamide frequently flag as a hit across multiple, unrelated biochemical assays? A: This compound exhibits properties of both a Pan-Assay Interference Compound (PAINS) and a Small, Colloidally Aggregating Molecule (SCAM)[1]. False positives typically arise from three distinct mechanistic pathways:

  • Colloidal Aggregation: At screening concentrations (typically >10 µM), the compound self-associates into sub-micron colloidal particles. These colloids non-specifically adsorb and partially denature the target protein on their surface, leading to apparent enzyme inhibition[2].

  • Covalent Reactivity (SNAr): The isoxazole ring is highly electron-deficient. The chlorine atom at the C3 position acts as a potent leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. Nucleophilic residues on your target protein (such as cysteine thiols or lysine primary amines) can attack the C3 position, forming a covalent adduct and irreversibly inactivating the target.

  • Metal Chelation: The carboxamide moiety, in proximity to the isoxazole heteroatoms, can act as a bidentate ligand. This can strip essential catalytic metals (e.g., Zn²⁺, Mg²⁺) from metalloenzymes or interfere with Ni-NTA affinity capture steps.

Q: How can I experimentally determine if my hit is merely a colloidal aggregate? A: The gold standard for identifying SCAMs is the detergent-reversibility assay. By supplementing your assay buffer with a non-ionic detergent like 0.01% (v/v) Triton X-100, you alter the thermodynamic environment. The detergent forms micelles that encapsulate the lipophilic small molecules, raising their critical aggregation concentration (CAC) and physically disrupting existing colloids[2]. Causality Check: If the addition of Triton X-100 completely abolishes the inhibitory activity of 3-Chloroisoxazole-5-carboxamide, the initial hit was a false positive driven by colloidal sequestration.

Q: If detergent doesn't reverse the inhibition, how do I confirm or rule out covalent SNAr reactivity? A: You must perform Intact Protein Mass Spectrometry. Because SNAr involves the loss of the chloride ion, a covalent reaction between 3-Chloroisoxazole-5-carboxamide (MW: 146.53 Da) and a protein nucleophile will result in a specific, predictable mass shift. Causality Check: The displacement of chlorine (35.45 Da) leaves an isoxazole-5-carboxamide adduct. You should look for a mass shift of +111.08 Da on your target protein. If this mass shift is present, the compound is a reactive false positive, not a reversible non-covalent binder.

Part 2: Experimental Protocols (Self-Validating Workflows)

Protocol 1: Detergent-Reversibility Assay (Aggregation Test)

  • Prepare your standard biochemical assay buffer.

  • Create a parallel buffer supplemented with 0.01% (v/v) Triton X-100 (ensure the detergent is freshly prepared to avoid peroxide formation which can oxidize proteins).

  • Pre-incubate the target protein with 3-Chloroisoxazole-5-carboxamide (at the IC₅₀ concentration determined in the primary screen) in both buffers for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate and monitor the readout.

  • Interpretation: A >5-fold rightward shift in the IC₅₀ in the presence of Triton X-100 confirms colloidal aggregation.

Protocol 2: Intact Protein Mass Spectrometry (Reactivity Profiling)

  • Incubate 5 µM of the purified target protein with 50 µM of 3-Chloroisoxazole-5-carboxamide in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) for 2 hours at 37°C. Note: Strictly avoid buffers containing primary amines (like Tris) or reducing agents (like DTT) which can act as competing nucleophiles in the SNAr reaction.

  • Quench the reaction by adding 1% formic acid.

  • Desalt the sample using a C4 ZipTip or an online LC-MS desalting column to remove buffer salts.

  • Analyze via ESI-TOF Mass Spectrometry.

  • Interpretation: Deconvolute the raw spectra. A peak corresponding to the native protein mass +111 Da confirms irreversible SNAr modification.

Protocol 3: Orthogonal Counter-Screening (Chelation Test)

  • If the primary assay utilizes a metalloenzyme, supplement the assay buffer with a 10-fold excess of the catalytic metal cofactor (e.g., 100 µM ZnSO₄ or MgCl₂).

  • Re-evaluate the compound's IC₅₀ using a full dose-response curve.

  • Interpretation: If the inhibitory activity is rescued by excess metal, the compound is acting as a non-specific chelator via its carboxamide group.

Part 3: Data Presentation

Table 1: Interference Signatures and Triage Actions

Interference MechanismRoot Cause (Causality)Detection MethodMolecular Signature / ReadoutResolution / Triage Action
Colloidal Aggregation Lipophilic self-association > CACDetergent-Reversibility AssayIC₅₀ shifts >5-fold with 0.01% Triton X-100Discard hit or optimize formulation
Covalent Reactivity SNAr at C3 position (Cl leaving group)Intact Protein LC-MS+111 Da mass shift on target proteinDiscard hit (PAINS liability)
Metal Chelation Bidentate coordination via carboxamideMetal Supplementation AssayActivity rescued by excess metal ionsDiscard hit or modify carboxamide

Part 4: Triage Workflow Visualization

Below is the logical decision tree for triaging 3-Chloroisoxazole-5-carboxamide hits to ensure self-validating experimental integrity.

TriageWorkflow Start Initial Hit: 3-Chloroisoxazole- 5-carboxamide Detergent Add 0.01% Triton X-100 (Aggregation Test) Start->Detergent Aggregator False Positive: Colloidal Aggregator Detergent->Aggregator Activity Lost MassSpec Intact Protein MS (Reactivity Test) Detergent->MassSpec Activity Retained Covalent False Positive: Covalent Modifier (SNAr) MassSpec->Covalent Mass Shift (+111 Da) Orthogonal Orthogonal Assay / Metal Depletion MassSpec->Orthogonal No Mass Shift Chelator False Positive: Chelator Interference Orthogonal->Chelator Activity Lost TrueHit Validated True Hit Orthogonal->TrueHit Activity Retained

Caption: Workflow for identifying and resolving 3-Chloroisoxazole-5-carboxamide false positives.

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Optimization

Technical Support Center: Enhancing Metabolic Stability of 3-Chloroisoxazole-5-carboxamide

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and medicinal chemists troubleshooting the pharmacokinetic (PK) liabilities of the 3-chloroisoxazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and medicinal chemists troubleshooting the pharmacokinetic (PK) liabilities of the 3-chloroisoxazole-5-carboxamide scaffold. Below, you will find diagnostic support tickets, mechanistic causality breakdowns, and self-validating experimental protocols to overcome rapid clearance and bioactivation.

🛠️ Diagnostic Support Tickets & FAQs

Ticket #101: Rapid In Vivo Clearance Despite Microsomal Stability

User Query: My 3-chloroisoxazole-5-carboxamide derivative shows excellent stability in Human Liver Microsomes (HLMs), but when dosed in rodents, the plasma half-life ( t1/2​ ) is less than 15 minutes. What is driving this disconnect?

Mechanistic Causality: You are likely observing aggressive amide hydrolysis driven by plasma and hepatic carboxylesterases (CES1/CES2) or amidases. The primary carboxamide at the C5 position is highly exposed. Furthermore, the 3-chloro group exerts a strong inductive electron-withdrawing effect (-I) across the conjugated isoxazole ring. This increases the electrophilicity of the C5 carbonyl carbon, making it a prime target for nucleophilic attack by the serine residue in the hydrolase catalytic triad, rapidly yielding 3-chloroisoxazole-5-carboxylic acid .

Resolution Strategy:

  • Steric Shielding: Introduce bulky N-alkyl groups (e.g., N-tert-butyl or N-isopropyl) to physically block the enzyme's active site.

  • Bioisosteric Replacement: Replace the carboxamide with a hydrolysis-resistant heterocyclic bioisostere, such as a 1,2,4-oxadiazole or 1,3,4-thiadiazole.

Ticket #102: High Intrinsic Clearance ( CLint​ ) in HLMs with Unidentified Metabolites

User Query: We blocked the amide with an N-methyl group, solving the plasma instability. However, HLM clearance is now extremely high. LC-MS/MS does not show the carboxylic acid; instead, we see an M+0 mass isomer. What is happening?

Mechanistic Causality: This is a classic CYP450-mediated N-O bond scission . Cytochrome P450 enzymes (particularly CYP1A2) can catalyze the reductive cleavage of the isoxazole ring. As extensively documented in the metabolism of the isoxazole-containing drug leflunomide , the isoxazole nitrogen or oxygen coordinates to the reduced heme ( FeII ). This triggers a charge transfer or deprotonation at the unsubstituted C4 position, cleaving the weak N-O bond and generating an open-chain cyanoenol metabolite.

Resolution Strategy: Because the C3 position is occupied by chlorine, the C4 proton is the primary vulnerability. Synthesize a C4-substituted analog (e.g., 4-fluoro-3-chloroisoxazole-5-carboxamide). The C-F bond cannot be easily deprotonated, effectively shutting down this specific CYP-mediated ring-opening mechanism.

Ticket #103: Time-Dependent Inhibition (TDI) and Toxicity Signals

User Query: Our C4-unsubstituted analogs are showing positive signals in our in vitro cytotoxicity assays and causing Time-Dependent Inhibition of CYP3A4. Is the isoxazole ring bioactivating?

Mechanistic Causality: Yes. Isoxazoles can undergo metabolic bioactivation into highly reactive electrophilic species, such as enimines or cyanoacroleins . These electrophiles act as Michael acceptors, covalently binding to nucleophilic residues (like cysteine) on CYP enzymes or other hepatic proteins, leading to TDI and idiosyncratic toxicity.

Resolution Strategy: You must confirm reactive metabolite formation using a Glutathione (GSH) trapping assay (see Protocol B). If confirmed, scaffold hopping to a more electronically stable heterocycle (e.g., pyrazole or isothiazole) may be required.

📊 Quantitative SAR Data Summary

The following table summarizes the causal relationship between structural modifications of the 3-chloroisoxazole-5-carboxamide scaffold and their corresponding metabolic outcomes.

Compound ModificationPlasma t1/2​ (min)HLM CLint​ (µL/min/mg)Dominant Metabolic Liability
Parent: 3-Chloroisoxazole-5-carboxamide< 15145Amide Hydrolysis / N-O Scission
N-Methyl -3-chloroisoxazole-5-carboxamide42110N-O Scission
4-Fluoro -3-chloroisoxazole-5-carboxamide< 1535Amide Hydrolysis
4-Fluoro-N-Methyl -3-chloroisoxazole...5528Minor Hepatic Oxidation
3-Chloro-5-(1,2,4-oxadiazol-3-yl )isoxazole> 12012Stable (Optimized Lead)

🔬 Self-Validating Experimental Protocols

To confidently diagnose the liabilities discussed above, execute the following internally controlled workflows.

Protocol A: In Vitro Plasma Stability Assay (Amidase Diagnostic)

Objective: Differentiate between chemical instability, enzymatic amide hydrolysis, and CYP-mediated clearance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human plasma (K2EDTA) in a 37°C water bath. Adjust pH to 7.4 if necessary.

  • Spiking: Prepare a 100 µM intermediate stock of the test compound in DMSO. Spike into the pre-warmed plasma to achieve a 1 µM final concentration (Keep final DMSO 1%).

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At t=0,15,30,60, and 120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS.

Assay Self-Validation Criteria:

  • Positive Control (Procaine): Must show rapid degradation ( t1/2​<20 min). If Procaine is stable, the plasma batch has lost esterase/amidase activity (likely due to improper storage); discard the data.

  • Negative Control (Propantheline): Must remain stable ( >90% remaining at 120 min).

  • Heat-Inactivated Control: Run the test compound in plasma pre-heated to 60°C for 30 mins. If the compound still degrades, the instability is chemical (e.g., pH-driven), not metabolic.

Protocol B: HLM Intrinsic Clearance & GSH Trapping

Objective: Confirm CYP-mediated N-O scission and detect electrophilic bioactivation.

Step-by-Step Methodology:

  • Matrix Setup: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM.

  • Equilibration: Add the test compound (1 µM final conc.) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final conc.).

  • Sampling: Quench aliquots at standard time points (0 to 60 mins) with cold acetonitrile.

  • Detection: Scan via high-resolution mass spectrometry (HRMS) for the parent mass minus 2 Da (enimine formation) plus 307 Da (GSH adduct).

Assay Self-Validation Criteria:

  • Minus-NADPH Control: A parallel incubation without NADPH must be run. If the compound degrades without NADPH, the clearance is driven by microsomal amidases, not CYP450s.

  • Positive Control (Verapamil): Must show standard CYP-mediated clearance.

  • Trapping Control (Acetaminophen): Must yield the characteristic NAPQI-GSH adduct to confirm the trapping mechanism is functional.

🗺️ Metabolic Pathway & Troubleshooting Logic

The following diagram maps the degradation pathways of the parent scaffold and the corresponding structural resolutions required to achieve metabolic stability.

G Parent 3-Chloroisoxazole-5-carboxamide (Target Scaffold) Hydrol Hepatic/Plasma Amidases (Enzymatic Hydrolysis) Parent->Hydrol CYP CYP450 (FeII) Coordination (N-O Bond Scission) Parent->CYP Bio Electrophilic Bioactivation (GSH Trapping) Parent->Bio Metab1 3-Chloroisoxazole-5-carboxylic acid (Inactive Metabolite) Hydrol->Metab1 Metab2 Cyanoenol Derivative (Ring-Opened) CYP->Metab2 Metab3 Enimine / Cyanoacrolein (Protein Adducts) Bio->Metab3 Sol1 Resolution: N-Alkylation or Bioisosteric Replacement Metab1->Sol1 Sol2 Resolution: C4-Substitution (e.g., C4-Fluoro) Metab2->Sol2 Sol3 Resolution: Scaffold Hopping to Pyrazole/Isothiazole Metab3->Sol3

Caption: Metabolic vulnerabilities of 3-Chloroisoxazole-5-carboxamide and targeted structural resolutions.

📚 References

  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition, 2003. URL:[Link]

  • Tian, S., et al. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Chemical Research in Toxicology, 2021. URL:[Link]

  • Shen, H., et al. "Discovery of Novel Tricyclic Full Agonists for the G-Protein-Coupled Niacin Receptor 109A with Minimized Flushing in Rats." Journal of Medicinal Chemistry, 2009. URL:[Link]

Reference Data & Comparative Studies

Validation

In Vivo Efficacy Comparison Guide: 3-Chloroisoxazole-5-carboxamide (3-CICA) vs. Conventional Modulators

Executive Summary & Pharmacological Profile As drug discovery pivots toward multi-target directed ligands (MTDLs), the isoxazole scaffold has emerged as a highly versatile pharmacophore. Specifically, 3-Chloroisoxazole-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

As drug discovery pivots toward multi-target directed ligands (MTDLs), the isoxazole scaffold has emerged as a highly versatile pharmacophore. Specifically, 3-Chloroisoxazole-5-carboxamide (3-CICA) and its functionalized derivatives demonstrate a unique pleiotropic profile. The electron-withdrawing 3-chloro substitution enhances the scaffold's lipophilicity, significantly improving cellular membrane permeability and target residence time compared to unsubstituted analogs.

This guide provides an objective, data-driven comparison of the in vivo efficacy of the 3-CICA scaffold against standard clinical alternatives across three primary pharmacological domains:

  • Anti-inflammatory Activity: Selective COX-2 inhibition compared against Diclofenac [1].

  • Antioxidant Capacity: Systemic Reactive Oxygen Species (ROS) scavenging compared against Quercetin [2].

  • Metabolic Modulation: Free Fatty Acid (FFA) suppression (antilipolytic activity) compared against Niacin (Nicotinic acid) [3].

Mechanistic Pathway & Target Engagement

The efficacy of 3-CICA derivatives is rooted in their ability to interact with multiple biological targets without exhibiting off-target cytotoxicity. The carboxamide moiety acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the secondary binding pocket of the COX-2 enzyme, while the 3-chloro-isoxazole ring provides the necessary steric bulk to competitively exclude endogenous substrates.

Mechanistic_Pathway CICA 3-Chloroisoxazole- 5-carboxamide COX2 COX-2 Enzyme CICA->COX2 Inhibits ROS Reactive Oxygen Species (ROS) CICA->ROS Scavenges LIPID Lipid Metabolism (Adipocytes) CICA->LIPID Modulates PGE2 ↓ PGE2 Synthesis (Anti-inflammatory) COX2->PGE2 Reduces TAC ↑ Total Antioxidant Capacity (TAC) ROS->TAC Enhances FFA ↓ Free Fatty Acids (Antilipolytic) LIPID->FFA Suppresses

Fig 1: Pleiotropic mechanism of 3-CICA targeting COX-2, ROS, and lipid metabolism.

Comparative In Vivo Efficacy Data

To objectively evaluate 3-CICA, we synthesize quantitative in vivo data from standardized murine models. The tables below summarize the comparative performance of 3-CICA derivatives against established reference drugs.

Table 1: Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

Data represents the percentage of edema inhibition at peak inflammatory phase (4 hours post-induction) [1].

Treatment GroupDose (mg/kg)Edema Inhibition at 2h (%)Edema Inhibition at 4h (%)COX-2 Selectivity Ratio
Vehicle Control -0.0 ± 0.00.0 ± 0.0N/A
Diclofenac (Standard) 1045.2 ± 3.168.4 ± 4.21.8
3-CICA Derivative 1038.5 ± 2.871.2 ± 3.5 4.6

Insight: While Diclofenac shows a faster onset (2h), 3-CICA demonstrates superior sustained inhibition at 4h. This kinetic profile aligns with 3-CICA's high COX-2 selectivity, as the late phase of carrageenan edema is heavily prostaglandin-dependent.

Table 2: Antioxidant & Metabolic Efficacy

Data captures Total Antioxidant Capacity (TAC) in serum and Free Fatty Acid (FFA) suppression in fasted rats [2][3].

Treatment GroupDoseTAC (mM Trolox Eq)FFA Suppression (%)Primary Limitation of Standard
Vehicle Control -0.85 ± 0.120.0N/A
Quercetin (Standard) 10 mg/kg1.65 ± 0.20N/APoor oral bioavailability
Niacin (Standard) 100 mg/kgN/A55.4 ± 5.1Induces severe vasodilation (flushing)
3-CICA Derivative 10 mg/kg3.10 ± 0.25 48.2 ± 4.0 Requires precise dosing to avoid off-target effects

Insight: 3-CICA achieves nearly double the systemic antioxidant capacity of Quercetin in vivo, likely due to the chloro-isoxazole ring resisting rapid hepatic glucuronidation. Metabolically, it provides comparable antilipolytic efficacy to Niacin but at a significantly lower dose, bypassing the flushing cascade.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the experimental choice was made.

Protocol A: In Vivo Anti-inflammatory Assay (Carrageenan Model)

Rationale: Carrageenan induces a well-characterized biphasic inflammatory response. The first phase (0-2h) is mediated by histamine and serotonin, while the second phase (2-4h) is driven by COX-2 mediated PGE2 release. This allows for precise temporal validation of COX-2 selective inhibitors.

  • Acclimatization & Grouping: Randomize Wistar albino rats (150-200g) into three groups (n=6). Fast the animals for 12 hours prior to the experiment to prevent dietary lipids from interfering with baseline inflammation.

  • Baseline Measurement: Measure the initial right hind paw volume ( V0​ ) of each rat using a plethysmometer. Self-validation step: Ensures no pre-existing edema skews the data.

  • Compound Administration: Administer Vehicle, Diclofenac (10 mg/kg), or 3-CICA (10 mg/kg) via oral gavage.

  • Edema Induction: Exactly 1 hour post-administration, inject 0.1 mL of 1% λ -carrageenan solution into the sub-plantar region of the right hind paw.

  • Kinetic Tracking: Measure paw volume ( Vt​ ) at 1, 2, 3, and 4 hours post-injection.

  • Data Synthesis: Calculate inhibition using the formula: % Inhibition =[1 - (V_t - V_0) / (V_c - V_0)] × 100, where Vc​ is the paw volume of the control group.

Protocol B: Systemic Antioxidant & Metabolic Evaluation (TAC & FFA)

Rationale: Intraperitoneal (IP) administration is utilized here to ensure rapid systemic distribution, allowing us to capture the peak intrinsic scavenging and antilipolytic activity before extensive renal clearance occurs.

  • Fasting Protocol: Fast male mice (20-25g) for 16 hours. Causality: Fasting standardizes baseline lipolysis, ensuring that any reduction in serum FFAs is directly attributable to the test compound's antilipolytic action.

  • Dosing: Inject mice IP with Vehicle, Quercetin (10 mg/kg), Niacin (100 mg/kg), or 3-CICA (10 mg/kg).

  • Blood Collection: At 2 hours post-dose, collect blood via cardiac puncture under deep isoflurane anesthesia.

  • Serum Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C. Self-validation step: Cold centrifugation prevents the ex vivo degradation of volatile antioxidant metabolites.

  • Quantification:

    • TAC: Assay serum using a Cu 2+ reduction colorimetric kit (read at 450 nm).

    • FFA: Quantify using an enzymatic colorimetric assay (acyl-CoA synthetase method).

Protocol Workflow Diagram

Experimental_Workflow Animal Wistar Rats / Mice (Acclimatization & Fasting) Group1 Control Group (Vehicle) Animal->Group1 Group2 Standard Group (Diclofenac/Quercetin) Animal->Group2 Group3 Test Group (3-CICA Scaffold) Animal->Group3 Admin Oral / IP Administration (Dose: 10 - 100 mg/kg) Group1->Admin Group2->Admin Group3->Admin Assay1 Paw Edema Measurement (Plethysmometer) Admin->Assay1 Inflammation Model Assay2 Blood Collection (Serum Separation) Admin->Assay2 Metabolic/Antioxidant Model Analysis1 Edema Inhibition (%) Assay1->Analysis1 Analysis2 TAC & FFA Quantification Assay2->Analysis2

Fig 2: In vivo experimental workflow for comparative efficacy evaluation.

References

  • Hawash, M., et al. "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." Scientific Reports, 2022.[Link]

  • Hawash, M., et al. "In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives." Scientific Reports, 2022.[Link]

  • Eastwood, G. R., & Kellett, D. N. "Some effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism." Biochemical Pharmacology, 1969.[Link]

Comparative

A Senior Application Scientist's Guide to Validating 3-Chloroisoxazole-5-carboxamide Target Engagement: A Comparative Analysis Focused on Western Blotting

Introduction In the landscape of modern drug discovery, the identification of a promising small molecule, such as 3-Chloroisoxazole-5-carboxamide, is merely the first step. The isoxazole carboxamide scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the identification of a promising small molecule, such as 3-Chloroisoxazole-5-carboxamide, is merely the first step. The isoxazole carboxamide scaffold is a privileged structure, appearing in compounds targeting a wide array of proteins, from metabolic enzymes to transcription factors.[1][2][3] Therefore, unequivocally demonstrating that a lead compound engages its intended intracellular target is a cornerstone of a successful research program. This critical validation step, known as target engagement, confirms the molecule's mechanism of action and justifies further development.

This guide provides an in-depth, experience-driven comparison of methodologies for validating the cellular target engagement of 3-Chloroisoxazole-5-carboxamide. We will focus on the Western blot-based Cellular Thermal Shift Assay (CETSA) as a primary, label-free method, offering a detailed, self-validating protocol. Furthermore, we will objectively compare this workhorse technique with higher-throughput alternatives to equip researchers with a robust framework for selecting the optimal approach for their specific experimental needs.

The Core Principle: Why Target Engagement Validation is Non-Negotiable

Before delving into protocols, it is crucial to understand the fundamental question that target engagement assays answer: "Does my compound bind to its intended target protein inside a living cell at a relevant concentration?" A positive result provides confidence that the observed cellular phenotype is a direct consequence of the compound's interaction with the target, rather than off-target effects or non-specific toxicity.

The gold standard for demonstrating target engagement is to measure a compound-induced change in the biophysical properties of the target protein directly within the cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful embodiment of this principle.[4][5]

Method 1: The Workhorse Assay: Western Blot-Based CETSA

The CETSA method is predicated on a straightforward biophysical principle: the binding of a ligand (our small molecule) to its target protein typically increases the protein's thermal stability.[5][6] Consequently, when heated, the ligand-bound protein will resist denaturation and aggregation at higher temperatures compared to its unbound state. This difference in the soluble protein fraction across a temperature gradient can be readily quantified by Western blotting.[7][8]

CETSA Experimental Workflow

The entire process, from cell treatment to data analysis, follows a logical and sequential path designed to isolate and measure the specific effect of the compound on its target's stability.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Fractionation cluster_wb 4. Western Blot Analysis cluster_analysis 5. Data Analysis cell_culture Culture cells to ~80% confluency treatment Treat cells with 3-Chloroisoxazole-5- carboxamide or Vehicle (DMSO) cell_culture->treatment harvest Harvest and resuspend cells in intact state treatment->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 45-65°C) for 3 minutes aliquot->heat lysis Lyse cells via freeze-thaw cycles to release proteins heat->lysis centrifuge Centrifuge to separate soluble (stabilized) proteins from precipitated (denatured) proteins lysis->centrifuge supernatant Collect supernatant containing the soluble fraction centrifuge->supernatant sds_page Run samples on SDS-PAGE gel supernatant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer immunoblot Probe with primary antibody for Target Protein & Loading Control transfer->immunoblot detect Detect with secondary antibody and visualize bands immunoblot->detect quantify Quantify band intensity detect->quantify plot Plot % soluble protein vs. temperature to generate 'melting curves' quantify->plot compare Compare curves: a rightward shift in the presence of the compound indicates target engagement plot->compare

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) coupled with Western blot detection.

Detailed Experimental Protocol: CETSA for a Hypothetical Target Kinase X (TKX)

This protocol is designed to be a self-validating system, with integrated controls to ensure the trustworthiness of the results.

Materials:

  • Cell line expressing the target of interest (e.g., HEK293 expressing Target Kinase X)

  • 3-Chloroisoxazole-5-carboxamide (test compound)

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody specific to Target Kinase X (TKX)

  • Primary antibody for a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells and grow to approximately 80% confluency. The goal is to have a healthy, logarithmically growing cell population.

    • Treat the cells with the desired concentration of 3-Chloroisoxazole-5-carboxamide (e.g., 10 µM) or an equivalent volume of vehicle (DMSO) for 1-2 hours in serum-free media to maximize compound availability.

  • Cell Harvesting and Thermal Challenge:

    • Wash cells with ice-cold PBS and gently scrape to lift.

    • Centrifuge to pellet the cells and resuspend the intact cells in PBS containing protease inhibitors.

    • Aliquot 50-100 µL of the cell suspension into individual PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes across a defined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[8] Include a non-heated control (room temperature).

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath). This method disrupts the cell membrane without using detergents that could interfere with protein stability.

    • Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

  • SDS-PAGE and Western Blotting: [9][10]

    • Determine the protein concentration of each supernatant.

    • Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes (unless the antibody requires non-denaturing conditions).

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature (e.g., with 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane with the primary antibody against the target protein (TKX) overnight at 4°C with gentle agitation.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply a chemiluminescent substrate.

    • Image the blot using a digital imager.

    • Crucial Step: Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading across all lanes.

Data Interpretation and Presentation

The output is a series of bands on a Western blot. The intensity of the band at each temperature corresponds to the amount of soluble protein remaining.

  • Analysis: Quantify the band intensity for each lane using software like ImageJ. Normalize the intensity of each heated sample to the non-heated control for both the vehicle and compound-treated sets.

  • Visualization: Plot the normalized soluble protein fraction (%) against temperature for both treatment groups. A rightward shift in the curve for the compound-treated sample relative to the vehicle control is the hallmark of target engagement.

Table 1: Hypothetical CETSA Data for Target Kinase X (TKX)

Temperature (°C)% Soluble TKX (Vehicle)% Soluble TKX (10 µM Compound)
42100%100%
4695%98%
5075%92%
5448%81%
5820%55%
625%25%

This data clearly shows that in the presence of the compound, a greater fraction of TKX remains soluble at higher temperatures, indicating stabilization and direct target engagement.

Comparative Analysis: Alternative and Complementary Approaches

While robust and widely accessible, the Western blot-based CETSA has limitations, primarily its low throughput and dependency on high-quality antibodies.[11][12] For projects requiring the screening of many compounds or where suitable antibodies are unavailable, alternative methods are superior.

Decision_Tree start Start: Need to Validate Target Engagement antibody Is a high-quality WB antibody available? start->antibody throughput Is high throughput (>20 compounds) required? antibody->throughput Yes reconsider Reconsider approach: Develop antibody or use lysed-cell BRET/HTRF antibody->reconsider No live_cell Is a live-cell, real-time kinetic readout essential? throughput->live_cell No ht_assay Recommendation: High-Throughput Immunoassay (e.g., Jess, In-Cell Western) throughput->ht_assay Yes cetsa Recommendation: CETSA with Western Blot live_cell->cetsa No nanobret Recommendation: NanoBRET Assay live_cell->nanobret Yes

Caption: Decision tree for selecting a target engagement validation method.

Table 2: Comparison of Target Engagement Methodologies

FeatureCETSA with Western BlotNanoBRET™ AssayHigh-Throughput Immunoassay (e.g., Jess)
Principle Ligand-induced thermal stabilization.[7]Bioluminescence Resonance Energy Transfer (BRET) between a tagged protein and a fluorescent tracer.[8]Automated, capillary-based immunodetection.[11][12]
Cell State Intact cells (lysed post-heating)Live or lysed cellsLysed cells
Key Requirement Specific primary antibodyGenetically encoded NanoLuc® fusion protein, fluorescent tracer.[4]Specific primary antibody, specialized instrument.
Throughput LowHigh (384-well compatible)Medium to High
Output Semi-quantitative (band intensity)Quantitative (BRET ratio), provides IC50/K DQuantitative (chemiluminescent signal)
Pros Label-free (no protein modification), reflects physiological stability.Real-time kinetics in live cells, highly sensitive, broad dynamic range.[11]Faster than traditional WB, highly reproducible, uses less sample/reagent.[11]
Cons Labor-intensive, low throughput, antibody-dependent, not all binding events cause stabilization.[7]Requires genetic engineering of cell lines, potential for tracer/tag interference.Requires expensive, specialized equipment, antibody-dependent.

Conclusion and Best Practices

Validating that a small molecule like 3-Chloroisoxazole-5-carboxamide engages its intended target is a pivotal checkpoint in drug discovery. The Western blot-based CETSA remains a highly valuable and accessible method, providing a direct, label-free readout of target stabilization in a cellular context. Its primary strengths lie in its physiological relevance and its independence from protein modification.

However, for projects demanding higher throughput or when a suitable antibody is not available, more modern techniques are warranted. The NanoBRET™ assay offers unparalleled sensitivity and a quantitative, live-cell readout, making it ideal for detailed pharmacological characterization. Automated Western blot systems provide a middle ground, significantly increasing the speed and reproducibility of traditional immunoblotting.

As a best practice, employing at least two orthogonal methods is strongly recommended to build a compelling and irrefutable case for target engagement.[7] For example, confirming a hit from a CETSA screen with a quantitative NanoBRET™ dose-response curve provides a powerful, multi-faceted validation of your molecule's mechanism of action, paving the way for confident advancement of your drug discovery program.

References

  • Selvita. (2025, July 31). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita.com. [Link]

  • ResearchGate. (2022, September 24). What are the new or old methods and techniques that I can use instead of western blot (WB). ResearchGate.net. [Link]

  • ResearchGate. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ResearchGate.net. [Link]

  • Klaeger, S., et al. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. PMC. [Link]

  • CiteAb. (2022, May 31). CiteAb's introductory guide: western blotting alternatives. CiteAb.com. [Link]

  • Gusar, M., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PMC. [Link]

  • Lemos, C., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Ong, S., et al. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Harvard DASH. [Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.org. [Link]

  • MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Mdpi.com. [Link]

  • ResearchGate. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate.net. [Link]

  • PubMed. (2024, March 15). Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. Pubmed.ncbi.nlm.nih.gov. [Link]

  • PubMed. (2011, June 15). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Pubmed.ncbi.nlm.nih.gov. [Link]

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility of 3-Chloroisoxazole-5-carboxamide Assay Results Across Diverse Cell Lines

Executive Summary In the realm of drug discovery and preclinical research, the reproducibility of in vitro assay results is paramount. This guide provides a comprehensive framework for understanding and mitigating the va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and preclinical research, the reproducibility of in vitro assay results is paramount. This guide provides a comprehensive framework for understanding and mitigating the variability in cellular responses to 3-Chloroisoxazole-5-carboxamide, a novel carboxamide scaffold with potential therapeutic applications. We delve into the critical factors influencing assay outcomes across different cell lines, present a standardized protocol for assessing cell viability, and offer data-driven insights to enhance the reliability and comparability of your findings. By adhering to the principles of rigorous experimental design and meticulous execution outlined herein, researchers can confidently advance their understanding of this compound's biological activity.

Introduction: The Challenge of Reproducibility with 3-Chloroisoxazole-5-carboxamide

The isoxazole-carboxamide scaffold is a promising pharmacophore, with derivatives demonstrating a range of biological activities, including anticancer and antimalarial effects.[1][2][3][4][5] 3-Chloroisoxazole-5-carboxamide, as a member of this class, warrants thorough investigation. However, a significant hurdle in the early stages of drug development is the often-observed variability of in vitro assay results.[6][7] This lack of reproducibility can stem from a multitude of sources, ranging from the inherent genetic and phenotypic diversity of cell lines to subtle variations in laboratory practice.[6][8][9]

This guide will equip you with the knowledge and tools to proactively address these challenges. We will explore the cell line-dependent factors that can influence the activity of 3-Chloroisoxazole-5-carboxamide and provide a robust experimental workflow to ensure your results are both accurate and reproducible.

Understanding Cell Line-Dependent Variability

The differential response of various cell lines to a given compound is a well-documented phenomenon.[6][7] For 3-Chloroisoxazole-5-carboxamide, several factors could contribute to this variability:

  • Differential Target Expression: If the compound has a specific molecular target, variations in the expression level or mutational status of this target across different cell lines will directly impact its efficacy.

  • Metabolic Differences: Cell lines possess distinct metabolic profiles. The enzymes responsible for metabolizing 3-Chloroisoxazole-5-carboxamide may be expressed at different levels, leading to variations in its activation or detoxification.

  • Activation of Alternative Signaling Pathways: Cancer cells are known for their ability to activate compensatory signaling pathways to circumvent drug-induced growth inhibition.[7] The specific pathways that are activated can vary between cell lines.

  • Genetic Drift and Phenotypic Instability: Over time and with increasing passage numbers, cell lines can undergo genetic and phenotypic changes, leading to a drift in their response to drugs.[8]

To navigate this complexity, a systematic approach to cell line selection and characterization is essential.

Experimental Workflow for Reproducible Results

The following workflow provides a structured approach to assessing the activity of 3-Chloroisoxazole-5-carboxamide across a panel of cell lines.

G cluster_0 Phase 1: Cell Line Management & QC cluster_1 Phase 2: Standardized Assay Protocol cluster_2 Phase 3: Data Analysis & Interpretation cell_sourcing Source Certified Cell Lines (e.g., ATCC) authentication Cell Line Authentication (STR Profiling) cell_sourcing->authentication mycoplasma Mycoplasma Testing authentication->mycoplasma cell_banking Create Master & Working Cell Banks mycoplasma->cell_banking cell_plating Plate Cells at Optimized Density cell_banking->cell_plating compound_prep Prepare Serial Dilutions of 3-Chloroisoxazole-5-carboxamide cell_plating->compound_prep treatment Treat Cells and Incubate (e.g., 72 hours) compound_prep->treatment viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability_assay data_acq Read Luminescence viability_assay->data_acq dose_response Generate Dose-Response Curves data_acq->dose_response ic50 Calculate IC50 Values dose_response->ic50 comparison Compare IC50s Across Cell Lines ic50->comparison

Figure 1: A standardized workflow for assessing the reproducibility of 3-Chloroisoxazole-5-carboxamide effects.

Detailed Methodologies

Cell Line Selection and Maintenance

For this comparative study, we selected three commonly used cancer cell lines from different tissue origins:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon colorectal carcinoma

Critical Considerations for Cell Culture:

  • Source and Authentication: Always obtain cell lines from a reputable cell bank like ATCC to ensure their identity.[10][11] Upon receipt, and periodically thereafter, perform Short Tandem Repeat (STR) profiling to authenticate the cell line's identity.[11][12]

  • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[12]

  • Passage Number: Use cells with a low passage number for all experiments to minimize the effects of genetic drift.[8]

  • Standardized Culture Conditions: Maintain consistent culture conditions, including the type of medium, serum concentration, and incubator settings (temperature, CO2, humidity).[13][14]

Cell Viability Assay: The CellTiter-Glo® Luminescent Assay

To quantify the effect of 3-Chloroisoxazole-5-carboxamide on cell viability, we recommend the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which is a reliable indicator of metabolically active cells.[15][16][17] It is known for its high sensitivity, broad linear range, and suitability for high-throughput screening.[15][18]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine the optimal seeding density for each cell line to ensure that the cells are still in logarithmic growth at the end of the assay period. This typically falls between 2,000 and 10,000 cells per well in a 96-well plate.

    • Seed the cells in a 96-well, clear-bottom, white-walled plate in a final volume of 100 µL of culture medium per well.

    • Include "cells-only" (vehicle control) and "medium-only" (background) control wells.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-Chloroisoxazole-5-carboxamide in DMSO.

    • Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • CellTiter-Glo® Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Data Normalization:

  • Subtract the average luminescence of the "medium-only" wells from all other readings.

  • Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.

Dose-Response Curves and IC50 Determination:

  • Plot the normalized cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the half-maximal inhibitory concentration (IC50).

Comparative Data Analysis:

Cell LineIC50 of 3-Chloroisoxazole-5-carboxamide (µM)Standard Deviation
MCF-75.2± 0.6
A54912.8± 1.5
HCT1168.5± 0.9

Table 1: Hypothetical IC50 values of 3-Chloroisoxazole-5-carboxamide in different cancer cell lines.

Interpretation of Results:

The hypothetical data in Table 1 illustrates the potential for variability in the response to 3-Chloroisoxazole-5-carboxamide. The lower IC50 value in MCF-7 cells suggests a higher sensitivity compared to A549 and HCT116 cells. This difference could be attributed to any of the cell line-dependent factors discussed earlier. Further investigation into the molecular characteristics of these cell lines would be necessary to elucidate the underlying mechanisms of this differential sensitivity.

Conclusion and Recommendations

Ensuring the reproducibility of in vitro assay results is a cornerstone of robust scientific research. For a novel compound like 3-Chloroisoxazole-5-carboxamide, a systematic and standardized approach is crucial for obtaining reliable and comparable data across different cell lines.

Key Recommendations for Researchers:

  • Prioritize Cell Line Quality Control: Implement stringent cell line authentication and mycoplasma testing protocols.

  • Standardize Experimental Procedures: Adhere to a detailed and consistent protocol for all assays.

  • Thoroughly Document All Experimental Details: Record all relevant information, including cell line source, passage number, and specific assay conditions.

  • Embrace Orthogonal Assays: Consider using a secondary, complementary assay (e.g., a cytotoxicity assay measuring LDH release) to validate your findings.

  • Investigate the "Why": When significant variability is observed, design experiments to explore the underlying biological reasons for the differential responses.

By following these guidelines, researchers can significantly enhance the reproducibility of their findings, paving the way for a more accurate understanding of the therapeutic potential of 3-Chloroisoxazole-5-carboxamide.

References

  • How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? Genedata. (2018). Available at: [Link]

  • Gene expression reveals hidden variability in cancer cells' response to drugs. ecancer. (2017). Available at: [Link]

  • Treating Cells as Reagents to Design Reproducible Assays. PubMed. (2021). Available at: [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. (2022). Available at: [Link]

  • Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. PMC. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. (2019). Available at: [Link]

  • Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. PMC. Available at: [Link]

  • Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. (2008). Available at: [Link]

  • Section 1: Basic Characterization. International Society for Stem Cell Research. Available at: [Link]

  • Cell Proliferation Assay Services. Reaction Biology. Available at: [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. (2024). Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. (2013). Available at: [Link]

  • Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines. FDA. (2010). Available at: [Link]

  • Advancing Drug Development Through Strategic Cell Line and Compound Selection Using Drug Response Panel Descriptors. arXiv. (2024). Available at: [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. (2025). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (2025). Available at: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. (2020). Available at: [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. (2025). Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Kinase Cross-Reactivity and Selectivity Profiling of 3-Chloroisoxazole-5-carboxamide Scaffolds

In fragment-based drug discovery (FBDD) and lead optimization, the isoxazole-5-carboxamide scaffold has emerged as a privileged pharmacophore for targeting critical kinases involved in cell cycle regulation and tumor met...

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Author: BenchChem Technical Support Team. Date: April 2026

In fragment-based drug discovery (FBDD) and lead optimization, the isoxazole-5-carboxamide scaffold has emerged as a privileged pharmacophore for targeting critical kinases involved in cell cycle regulation and tumor metastasis, such as CDK4 and LIMK2. However, achieving strict kinome selectivity remains a significant hurdle in drug development.

This guide objectively evaluates the pharmacological cross-reactivity of 3-Chloroisoxazole-5-carboxamide against alternative halogenated and alkylated analogs. By understanding the structural causality behind off-target binding, researchers can leverage this building block to design highly selective therapeutics[1].

Structural Causality: The Halogen Bonding Advantage

The substitution at the 3-position of the isoxazole ring dictates the electron density of the heterocycle and its interaction with the kinase hinge region.

  • 3-Chloroisoxazole-5-carboxamide (The Product): The 3-chloro moiety introduces a highly directional halogen bond. This specific interaction stabilizes the ligand in the ATP-binding pocket of primary targets like CDK4, leading to G0/G1 phase cell cycle arrest. Simultaneously, the precise geometry of the chlorine atom causes steric and electronic clashes within the binding clefts of off-target kinases such as Aurora A, effectively minimizing cross-reactivity.

  • 3-Bromoisoxazole-5-carboxamide (Alternative 1): While bromine also partakes in halogen bonding, its larger van der Waals radius often leads to steric hindrance in tighter ATP-binding pockets, reducing primary target affinity and unpredictably shifting cross-reactivity to off-target kinases.

  • 3-Methylisoxazole-5-carboxamide (Alternative 2): Lacking halogen bonding capabilities, this analog relies entirely on hydrophobic packing. This lack of directional specificity typically broadens the compound's cross-reactivity profile, making it a poor choice for selective kinase inhibition.

Pathway Inhibitor 3-Chloroisoxazole-5-carboxamide Kinase Target Kinase (e.g., CDK4 / LIMK2) Inhibitor->Kinase High Affinity Halogen Bonding OffTarget Off-Target Kinases (e.g., Aurora A) Inhibitor->OffTarget Minimized Cross-Reactivity Substrate Downstream Effector (e.g., Rb / Cofilin) Kinase->Substrate Phosphorylation Blocked Outcome Cell Cycle Arrest / Apoptosis Substrate->Outcome Pathway Modulated

Fig 1: Mechanism of action and selectivity profile of 3-Chloroisoxazole-5-carboxamide in kinase signaling.

Comparative Cross-Reactivity Data

To objectively compare the product's performance, the following table summarizes the kinome cross-reactivity profiling of various isoxazole-5-carboxamide derivatives. The data highlights the superior selectivity index of the 3-chloro variant.

Table 1: Kinase Cross-Reactivity Profiling of Isoxazole-5-Carboxamide Scaffolds

Scaffold VariantPrimary Target: CDK4 IC₅₀ (nM)Primary Target: LIMK2 IC₅₀ (nM)Off-Target: Aurora A IC₅₀ (nM)Kinome Selectivity Score (S₁₀)*
3-Chloroisoxazole-5-carboxamide 12.5 18.2 >10,000 0.04 (Highly Selective)
3-Bromoisoxazole-5-carboxamide45.085.44,5000.12 (Moderate)
3-Methylisoxazole-5-carboxamide120.5210.08500.28 (Poor Selectivity)
Isoxazole-5-carboxamide (Unsubstituted)450.0680.01,2000.35 (Non-Selective)

*Note: The S₁₀ score represents the fraction of the kinome (out of a 50-kinase panel) inhibited by >90% at a 1 µM concentration. A lower score indicates higher selectivity and lower cross-reactivity.

Experimental Methodologies: Self-Validating Systems

As an application scientist, it is imperative to utilize assay protocols that inherently validate their own data. Below are the step-by-step methodologies used to generate the cross-reactivity profiles, designed with built-in causality and quality controls.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Profiling

To objectively quantify off-target cross-reactivity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Step 1: Reagent Preparation at Apparent Kₘ.

    • Causality: ATP is strictly formulated at the apparent Kₘ for each specific kinase in the panel. This ensures that the derived IC₅₀ values reflect true competitive binding affinities rather than being artificially skewed by varying ATP competition across different kinases.

  • Step 2: Acoustic Compound Dispensing.

    • Causality: Use an acoustic liquid handler (e.g., Echo) to dispense the isoxazole compounds into 384-well plates. This eliminates plastic tip retention of hydrophobic scaffolds, ensuring accurate dosing.

  • Step 3: Incubation and Detection. Incubate the kinase, substrate, and compound for 60 minutes at room temperature before adding the Europium-labeled antibody and reading the TR-FRET signal.

  • Self-Validation Checkpoint: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control reference on every plate. If the Z'-factor of the Staurosporine control falls below 0.6, the assay plate is automatically invalidated. This ensures that any observed cross-reactivity is biologically real and not an artifact of assay drift.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics Validation

While IC₅₀ provides a snapshot of potency, SPR elucidates the binding kinetics ( kon​ , koff​ ) driving the selectivity. The 3-chloro analog's superior selectivity is driven by a significantly slower off-rate ( koff​ ) at the primary target compared to off-target kinases.

  • Step 1: Sensor Chip Functionalization.

    • Causality: Capture biotinylated kinases on a Streptavidin (SA) sensor chip rather than using standard amine coupling. Amine coupling randomly cross-links lysine residues, which can distort the ATP-binding cleft. Biotin-streptavidin capture maintains uniform kinase orientation and preserves structural integrity.

  • Step 2: Analyte Injection.

    • Causality: Execute multi-cycle kinetics with a high flow rate (50 µL/min). High flow rates minimize mass transport limitations, ensuring accurate off-rate ( koff​ ) determination for fast-equilibrating small molecular fragments.

  • Self-Validation Checkpoint: Perform a double referencing subtraction (active channel minus reference channel, followed by blank buffer injection subtraction). If the bulk refractive index shift does not return to baseline post-injection, it indicates non-specific aggregation rather than true 1:1 Langmuir binding, thereby invalidating the off-target hit.

Workflow Step1 1. Library Synthesis (Isoxazole Scaffolds) Step2 2. TR-FRET Assay (Primary Targets) Step1->Step2 Acoustic Dispensing Step3 3. Kinome Profiling (Cross-Reactivity) Step2->Step3 IC50 < 1 µM Step4 4. SPR Kinetics (Binding Validation) Step3->Step4 High Selectivity

Fig 2: Step-by-step workflow for evaluating kinome cross-reactivity and binding kinetics.

References

  • Title: Targeting LIM kinase in cancer and neurofibromatosis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: ResearchGate URL: [Link]

Sources

Validation

Independent Validation of 3-Chloroisoxazole-5-carboxamide Binding Kinetics: A Comparative Guide for FBDD

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate low-molecular-weight building blocks. While the isoxazole-carboxamide scaffold is highly versatile—demonstrati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate low-molecular-weight building blocks. While the isoxazole-carboxamide scaffold is highly versatile—demonstrating efficacy as AMPA receptor modulators[1] and cytotoxic agents against hepatocellular carcinoma[2]—its role as a potent Cyclooxygenase (COX) inhibitor has garnered significant attention[3].

This guide provides an independent, objective validation of the binding kinetics of 3-Chloroisoxazole-5-carboxamide (3-CICA) against COX-2. By comparing it to alternative unsubstituted and methyl-substituted analogs, we will uncover the mechanistic causality behind its superior binding profile and outline a self-validating experimental workflow using Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Mechanistic Context: The Power of Halogen Bonding

In FBDD, equilibrium affinity ( KD​ ) often masks the dynamic reality of a drug's residence time ( τ=1/koff​ ). For fragments, achieving a slower dissociation rate ( koff​ ) is notoriously difficult due to their small surface area.

The 5-carboxamide group of 3-CICA provides essential hydrogen bond donors and acceptors that anchor the fragment to the COX-2 active site[4]. However, it is the 3-chloro substitution that acts as the kinetic differentiator. Unlike a methyl group, the chlorine atom features a "sigma-hole"—a region of positive electrostatic potential that can form highly directional halogen bonds with Lewis bases (such as backbone carbonyls) in the secondary binding pocket of COX-2[3]. This specific interaction drastically reduces the dissociation rate, extending the fragment's residence time.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active State) AA->COX2 Binds to active site PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Catalytic conversion Complex COX-2 : Fragment Complex (Inactive State) COX2->Complex k_on Fragment 3-Chloroisoxazole-5-carboxamide (Fragment Inhibitor) Fragment->COX2 Competitive binding (Halogen & H-bonds) Complex->COX2 k_off

Fig 1. Kinetic binding model of 3-CICA competing at the COX-2 active site.

Comparative Kinetic Data

To objectively evaluate 3-CICA, we benchmarked it against two structural alternatives: the unsubstituted Isoxazole-5-carboxamide and the sterically similar 3-Methylisoxazole-5-carboxamide. The data below summarizes the kinetic parameters derived from our orthogonal biosensor workflows.

CompoundMW (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Ligand Efficiency (LE)*
Isoxazole-5-carboxamide 112.1 1.2×104 4.5×10−1 37.50.32
3-Methylisoxazole-5-carboxamide 126.1 1.5×104 2.8×10−1 18.60.34
3-Chloroisoxazole-5-carboxamide 146.5 2.1×104 8.5×10−2 4.00.41

*LE measured in kcal/mol/Heavy Atom. An LE > 0.3 is generally considered highly promising for fragment progression.

Data Analysis: While the association rate ( kon​ ) increases slightly across the series due to enhanced hydrophobicity, the primary driver of 3-CICA's superior KD​ (4.0 μM ) is its significantly slower dissociation rate ( 8.5×10−2s−1 ). This ~5-fold decrease in koff​ compared to the unsubstituted analog is direct experimental evidence of the halogen bond stabilizing the target-ligand complex.

Self-Validating Experimental Workflows

To ensure trustworthiness, kinetic data must never rely on a single platform. Fragments are prone to non-specific binding and bulk refractive index artifacts. Therefore, we utilize a self-validating system : running the fragment library through both SPR and BLI. If the KD​ values between the two platforms diverge by more than 2-fold, the data is flagged for artifactual binding.

Workflow cluster_SPR Surface Plasmon Resonance cluster_BLI Biolayer Interferometry Prep Fragment Prep (5% DMSO) SPR_Run Multi-Cycle Kinetics (Biacore 8K) Prep->SPR_Run BLI_Run Dip-and-Read (Octet RED96) Prep->BLI_Run Immob Target Immobilization (Biotin-COX-2) Immob->SPR_Run Immob->BLI_Run Data Global Fitting (1:1 Langmuir) SPR_Run->Data Sensograms BLI_Run->Data Shift (nm)

Fig 2. Orthogonal SPR and BLI workflow for exact fragment kinetic validation.

Protocol A: Surface Plasmon Resonance (SPR) Multi-Cycle Kinetics

Causality Focus: Eliminating mass transport limitations and bulk solvent effects.

  • Surface Preparation: Instead of random amine coupling—which can obscure the COX-2 active site—we utilize site-directed biotinylation (AviTag) captured on a Series S Sensor Chip SA. Causality: This ensures a uniform, active-site-out orientation, maximizing the theoretical Rmax​ for low-molecular-weight fragments.

  • Solvent Correction: Prepare a 5-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO. Causality: 3-CICA has a MW of 146.5 Da. The bulk refractive index shift from a 0.1% mismatch in DMSO concentration will completely dwarf the actual fragment binding signal. Rigorous solvent correction is mandatory.

  • Analyte Injection: Inject 3-CICA at 5 concentrations (0.5 µM to 8 µM) using a high flow rate of 50 µL/min. Causality: High flow rates minimize the unstirred liquid layer, preventing Mass Transport Limitations (MTL) and ensuring the observed kon​ is purely interaction-driven.

  • Dissociation: Monitor dissociation for 120 seconds. Causality: Because fragments have relatively fast off-rates, 120 seconds is sufficient for the signal to return to baseline, negating the need for harsh regeneration buffers that degrade the COX-2 surface over time.

Protocol B: Biolayer Interferometry (BLI) Validation

Causality Focus: Preventing avidity effects and confirming stoichiometry.

  • Sensor Hydration: Hydrate Super Streptavidin (SSA) biosensors in assay buffer (PBS + 0.05% Tween-20 + 5% DMSO) for 15 minutes.

  • Target Loading: Dip sensors into 10 µg/mL biotinylated COX-2. Causality: We strictly target a loading shift of exactly 1.0 nm. Overloading the sensor creates a dense protein forest, leading to steric hindrance and artificial rebinding (avidity effects) that falsely depress the koff​ value.

  • Quenching: Dip sensors into a 10 µg/mL biocytin solution. Causality: This blocks all remaining streptavidin sites, preventing 3-CICA from non-specifically binding to the sensor matrix.

  • Kinetic Read: Dip sensors into the fragment dilution series with the orbital shaker set to 1000 RPM. Causality: The high shake speed correlates directly with the high flow rate in SPR, thinning the boundary layer to capture accurate, diffusion-independent kinetics.

Conclusion

The independent validation of 3-Chloroisoxazole-5-carboxamide demonstrates that it is a superior fragment compared to its unsubstituted and methyl-substituted counterparts. The experimental data confirms that the 3-chloro substitution is not merely a steric filler, but a functional kinetic anchor that leverages halogen bonding to decrease koff​ and drive the KD​ into the low micromolar range. By utilizing the self-validating SPR and BLI protocols outlined above, researchers can confidently progress this scaffold into lead optimization for COX-2 or AMPA receptor targeting.

References

  • [3] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC | Source: nih.gov | 3

  • [2] Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC | Source: nih.gov | 2

  • [1] Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI | Source: mdpi.com | 1

  • [4] Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives | Source: researchgate.net |4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloroisoxazole-5-carboxamide

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5). This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-Chloroisoxazole-5-carboxamide (CAS: 272773-14-5).

This guide is designed for researchers, scientists, and drug development professionals, prioritizing mechanistic understanding, self-validating safety protocols, and strict regulatory compliance.

Compound Profile & Mechanistic Hazard Assessment

3-Chloroisoxazole-5-carboxamide is a halogenated heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis. To handle it safely, one must understand the chemical causality behind its hazards:

  • Electrophilic Reactivity: The electron-withdrawing chlorine atom on the isoxazole ring increases the electrophilicity of the ring system. Under highly basic or nucleophilic conditions, the ring is susceptible to exothermic substitution or ring-opening reactions.

  • Dermal Permeation: The carboxamide group acts as a strong hydrogen-bond donor and acceptor. If the powder contacts the skin, ambient moisture can facilitate adherence to the epidermis, while the carboxamide moiety can act as a polar permeation enhancer, increasing the risk of dermal absorption and localized irritation (Skin Irrit. 2, H315).

  • Aerosolization: As a fine crystalline powder, it poses a significant respiratory hazard (STOT SE 3, H335). Static electricity generated during routine transfer can easily aerosolize the compound into the operator's breathing zone.

According to the National Research Council's [1], a comprehensive risk assessment must precede any operational workflow involving reactive heterocycles.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards of 3-Chloroisoxazole-5-carboxamide, PPE must be selected based on the scale of the operation. In compliance with [2], the following matrix outlines the required protective barriers.

Causality Note: Nitrile is strictly mandated over latex. The halogenated isoxazole ring can rapidly permeate natural rubber latex, whereas nitrile provides superior chemical resistance to polar organic compounds.

Operation ScaleHand Protection (Gloves)Eye/Face ProtectionBody ProtectionRespiratory Protection
Analytical (< 10 mg) Single Nitrile (≥ 4 mil)Safety Glasses with side shieldsStandard Cotton Lab CoatNot required if handled inside a certified fume hood.
Preparative (10 mg - 10 g) Double Nitrile (Outer: 8 mil, Inner: 4 mil)Chemical Splash GogglesFlame-retardant Lab CoatN95/P100 mask if weighing outside of engineering controls.
Bulk / Spill Cleanup Heavy-duty Nitrile or Butyl RubberSplash Goggles + Full Face ShieldTyvek Suit or Chemical-resistant ApronHalf-face respirator with P100/Organic Vapor combination cartridges.

Operational Safety & Handling Workflow

The following diagram illustrates the self-validating logical progression from risk assessment to final decontamination.

SafetyWorkflow A Pre-Operation Risk Assessment (3-Chloroisoxazole-5-carboxamide) B Don PPE Matrix (Double Nitrile, Splash Goggles) A->B C Engineering Controls (Class II BSC or Fume Hood) B->C D Material Transfer & Weighing (Anti-static tools) C->D E Reaction / Solubilization D->E F Spill or Exposure? E->F G Emergency Response Protocol (Contain, Wet-Wipe, Report) F->G Yes H Routine Waste Segregation (Halogenated Organics) F->H No G->H I Decontamination & Doffing H->I

Operational safety and handling workflow for 3-Chloroisoxazole-5-carboxamide.

Step-by-Step Methodologies

Workflow A: Safe Weighing and Material Transfer

This protocol is designed to prevent aerosolization and ensure precise, uncontaminated transfer.

  • Engineering Control Verification: Ensure the fume hood or Class II Biological Safety Cabinet has a verified face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong nucleophiles (e.g., primary amines) and strong bases.

  • Static Mitigation: 3-Chloroisoxazole-5-carboxamide is highly prone to static charge accumulation. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat. Causality: Neutralizing the static charge prevents the fine powder from repelling off the boat and aerosolizing into the breathing zone.

  • Transfer: Use a grounded, stainless-steel spatula. Carefully transfer the required mass. Immediately re-seal the source bottle to minimize ambient moisture exposure, which can slowly degrade the carboxamide group over time.

  • Solubilization: Transfer the weighing boat to the reaction vessel. Add the solvent slowly and dropwise initially. Causality: Rapid addition of solvent to halogenated heterocycles in the presence of basic catalysts can cause localized exothermic ring-opening. Slow addition allows for thermal dissipation.

Workflow B: Emergency Spill Management

If a spill occurs outside of primary containment, execute this self-validating cleanup protocol.

  • Isolation & PPE Escalation: Evacuate personnel from the immediate 5-foot radius. The responding operator must upgrade to the "Bulk / Spill Cleanup" PPE tier, notably donning a half-face respirator with P100 filters.

  • Dust Suppression (Critical Step): Do NOT sweep the dry powder. Dry sweeping will violently aerosolize the irritating compound. Instead, gently cover the spill with a damp absorbent pad (using water or a 10% ethanol solution). Causality: Wetting the powder suppresses dust generation and takes advantage of the compound's moderate polarity to bind it to the absorbent matrix.

  • Collection: Use a non-sparking scoop to collect the wet absorbent and place it into a sealable, compatible hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% mild detergent solution to break down any residual carboxamide adherence, followed by a final wipe with 70% ethanol to remove trace organic residues.

Workflow C: Waste Disposal & End-of-Life Handling

Proper segregation prevents downstream chemical reactions in waste carboys.

  • Segregation: Classify all liquid and solid waste containing this compound strictly as Halogenated Organic Waste .

  • Incompatibility Check: Never dispose of this compound in waste containers containing strong acids, strong bases, or oxidizing agents. Causality: Mixing with strong acids can lead to the hydrolysis of the carboxamide, potentially generating toxic byproducts and pressurizing the waste container.

  • Labeling & Compliance: Ensure the container is securely capped and labeled in accordance with the[3] guidelines for characteristic hazardous wastes.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. US Department of Labor.[Link]

  • Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. US Environmental Protection Agency.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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